2-Fluoroamphetamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSXNLDTQFFIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938009 | |
| Record name | 1-(2-Fluorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-60-5 | |
| Record name | 2-Fluoroamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUOROAMPHETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Fluoroamphetamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to 2-Fluoroamphetamine (2-FA). The information is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound (2-FA) is a synthetic stimulant of the amphetamine class. It is a structural analog of amphetamine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring.[1]
Identification and Nomenclature
The compound is identified by the following nomenclature:
| Identifier | Value |
| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine[2][3][4] |
| Synonyms | 2-FA, 2-fluoro-α-methyl-benzeneethanamine[3][4] |
| CAS Number | 1716-60-5 (base)[3][4], 1626-69-3 (HCl salt)[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties, such as melting and boiling points, are limited, with some sources providing computationally predicted values.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂FN | [2][4] |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Appearance | White powder (HCl salt) | [3] |
| Melting Point | Not Determined (Experimental)[3], 25.83 °C (Predicted) | [1] |
| Boiling Point | 235.19 °C (Predicted) | [1] |
| Solubility | Limited aqueous solubility suggested by log WS of -2.57 | [1] |
| Octanol-Water Partition Coefficient (LogP) | 1.715 (Calculated) | [1] |
| UVmax (nm) | 261.0 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, drawing from established protocols for related compounds and available analytical monographs.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-fluorobenzaldehyde. The following protocol is adapted from procedures for the synthesis of fluoroamphetamines.
Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene
This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and nitroethane.
-
Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).
-
Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in isopropanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to allow for the crystallization of the product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by recrystallization.
Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to this compound
The nitropropene intermediate is then reduced to the corresponding amine.
-
Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry tetrahydrofuran (THF).
-
Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a stirred suspension of LAH in dry THF under an inert atmosphere. The reaction is typically carried out at room temperature. To minimize side reactions such as dehalogenation, the nitroalkene solution is added to the LAH solution, ensuring the nitroalkene is always in excess.[5][6] After the reaction is complete, the excess LAH is carefully quenched, and the product is extracted and purified. The final product can be converted to its hydrochloride salt for improved stability and handling.
Analytical Methodologies
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dilute approximately 10 mg of this compound HCl in Deuterium Oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing.
-
Instrumentation: A 400 MHz NMR spectrometer.[3]
-
Parameters:
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL. For the free base, extraction into chloroform is recommended.[3]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.[3]
-
GC Parameters:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[3]
-
Injection: 1 µL injection with a split ratio of 20:1.[3]
-
-
MS Parameters:
-
Mass Scan Range: 30-550 amu.[3]
-
Ionization Mode: Electron Ionization (EI).
-
2.2.3. Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for the identification and differentiation of fluoroamphetamine isomers.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.
-
Key Spectral Features: The IR spectra of fluoroamphetamine isomers exhibit unique vibrational bands that allow for their differentiation. For 2-FA, characteristic C-F stretching vibrations are observed around 1232 cm⁻¹.[7] The spectra also show prominent features common to all three isomers, as well as unique isomer-specific vibrations related to the position of the fluorine substituent on the aromatic ring.[8]
Mechanism of Action and Signaling Pathways
This compound is presumed to act as a monoamine releasing agent, primarily affecting the dopamine and norepinephrine systems.[2] Its mechanism of action is analogous to that of amphetamine, involving interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).
The following diagram illustrates the proposed signaling pathway for amphetamine-induced monoamine release, which is expected to be similar for this compound.
Caption: Proposed mechanism of 2-FA action in a presynaptic neuron.
Pathway Description:
-
Uptake: this compound is transported into the presynaptic neuron via the dopamine (DAT) and norepinephrine (NET) transporters.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, 2-FA disrupts the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.
-
Activation of Intracellular Signaling: Intracellular 2-FA activates protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
Transporter Phosphorylation and Reverse Transport: PKC and CaMKII phosphorylate DAT and NET, which induces a conformational change in the transporters, causing them to reverse their direction of transport. This results in the efflux of dopamine and norepinephrine from the cytosol into the synaptic cleft.
-
Transporter Internalization: 2-FA can also induce the internalization of DAT and NET from the cell surface, a process mediated by the activation of the small GTPase RhoA. This reduces the number of available transporters for reuptake, further increasing the synaptic concentration of monoamines.
The following diagram illustrates a simplified workflow for the analysis of this compound.
References
- 1. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. swgdrug.org [swgdrug.org]
- 5. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Fluoroamphetamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Fluoroamphetamine (2-FA) is a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for informational and research purposes only and does not constitute an endorsement or recommendation for use.
Introduction
This compound (2-FA) is a synthetic stimulant of the substituted amphetamine class. As a positional isomer of the more extensively studied 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA), it is characterized by the substitution of a fluorine atom at the two-position of the phenyl ring of the amphetamine molecule. While peer-reviewed, quantitative pharmacological data specifically for 2-FA is scarce in publicly available literature, its mechanism of action is presumed to be analogous to that of classical amphetamine, acting primarily as a potent releasing agent of the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE).
This guide synthesizes the presumed mechanism of 2-FA by drawing parallels with amphetamine and its fluorinated analogs, provides detailed experimental protocols for assessing such compounds, and visualizes the key molecular pathways and workflows.
Core Pharmacodynamics: A Comparative Analysis
The primary molecular targets of amphetamine-class stimulants are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the synaptic signal.
Amphetamines function as transporter substrates. They are recognized and transported into the neuron by these transporters. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of neurotransmitters from synaptic vesicles into the cytoplasm. This action, combined with their ability to induce a reversal of the plasma membrane transporter's direction of flow, results in a massive, non-vesicular release of neurotransmitters into the synaptic cleft.
Due to the limited specific data for 2-FA, this guide presents quantitative data for d-Amphetamine and the positional isomer 4-Fluoroamphetamine (4-FA) to provide a framework for understanding its likely potency and selectivity.
Quantitative Data Presentation
The following tables summarize the potencies of d-Amphetamine and 4-Fluoroamphetamine at the human monoamine transporters. These values are critical for understanding the selectivity profile and functional effects of these compounds.
Table 1: Monoamine Transporter Reuptake Inhibition Potencies (IC₅₀, nM)
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Ratio |
| d-Amphetamine | 24.8 | 7.2 | 3330 | 0.007 |
| 4-Fluoroamphetamine | 770 | 420 | 6800 | 0.113 |
Data compiled from various sources. Lower IC₅₀ values indicate greater potency. The DAT:SERT ratio indicates selectivity for catecholaminergic vs. serotonergic systems.
Table 2: Monoamine Release Potencies (EC₅₀, nM)
| Compound | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| d-Amphetamine | 24.7 | 7.0 | 839 |
| 4-Fluoroamphetamine | 200 | 37 | 730 |
Data compiled from various sources. Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release.
Based on these comparative data, 2-FA is hypothesized to be a potent dopamine and norepinephrine releasing agent with significantly less activity at the serotonin transporter, aligning its profile more closely with classical stimulants than with serotonergic entactogens.
Visualizing the Mechanism and Experimental Approaches
To clarify the complex processes involved, the following diagrams illustrate the presumed signaling pathway of 2-FA and the workflows of key experimental protocols used to characterize such compounds.
Signaling Pathway
Caption: Presumed mechanism of 2-FA at a dopaminergic synapse.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a synaptosome neurotransmitter release assay.
Experimental Protocols
The characterization of a compound like 2-FA relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2-FA for monoamine transporters (DAT, NET, SERT).
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Test Compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in assay buffer. Prepare serial dilutions of 2-FA.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the test compound (2-FA at various concentrations), buffer (for total binding), or a saturating concentration of a non-specific binding inhibitor.
-
Incubation: Initiate the binding reaction by adding the radioligand at a concentration near its Kₑ value. Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature or 37°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-FA concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Synaptosome Neurotransmitter Release Assay
Objective: To determine the potency (EC₅₀) of 2-FA to induce the release of dopamine, norepinephrine, and serotonin.
Materials:
-
Fresh brain tissue from rodents (e.g., striatum for DA, hippocampus for 5-HT, cortex for NE).
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test Compound: this compound.
-
Glass-Teflon homogenizer, refrigerated centrifuge, liquid scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomes. Resuspend the pellet in buffer.
-
Radiolabel Loading: Incubate the synaptosomes with a low concentration of the respective [³H]neurotransmitter for a set period (e.g., 15-30 minutes at 37°C) to allow for uptake via the transporters.
-
Washing: Wash the synaptosomes by centrifugation and resuspension to remove excess extracellular radiolabel.
-
Initiating Release: Aliquot the loaded synaptosomes into tubes and add varying concentrations of 2-FA or buffer (for basal release).
-
Incubation: Incubate the tubes for a short period (e.g., 10-30 minutes at 37°C) to allow the test compound to induce release.
-
Separation: Terminate the assay by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Counting: Collect the supernatant and measure its radioactivity using a liquid scintillation counter. The amount of radioactivity in the supernatant corresponds to the amount of neurotransmitter released.
-
Data Analysis: Express the release induced by 2-FA as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the logarithm of the 2-FA concentration. Use non-linear regression to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal release effect.
Conclusion
Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. 2-Fluoroamphetamine (2-FA) is a research chemical and its pharmacological and toxicological properties in humans are not well understood.
Introduction
This compound (2-FA) is a synthetic stimulant of the phenethylamine and substituted amphetamine classes.[1] As a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine (4-FA), the fluorine atom's placement on the phenyl ring is the distinguishing structural feature.[1] The substitution of a hydrogen atom with fluorine can increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1] While it has appeared on the novel psychoactive substance (NPS) market, a comprehensive scientific evaluation of its pharmacological profile is notably lacking in published literature. This guide synthesizes the available preclinical data on 2-FA and provides comparative data on its better-studied isomer, 4-FA, to offer a more complete, albeit still limited, understanding.
Pharmacodynamics
The primary mechanism of action for 2-FA is presumed to be similar to that of amphetamine, acting as a releasing agent of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). This action is thought to occur through interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a reversal of their normal function and subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
Monoamine Transporter Interaction
There is a significant gap in the scientific literature regarding the in vitro pharmacology of 2-FA. To date, no published studies have reported its binding affinities (K_i_) or its potency as an inhibitor of monoamine reuptake (IC_50_) at DAT, NET, or the serotonin transporter (SERT). Similarly, the potency of 2-FA to induce monoamine release (EC_50_) has not been characterized.
For comparative purposes, the in vitro pharmacological data for the related positional isomer, 4-fluoroamphetamine (4-FA), are presented in the table below. 4-FA acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2]
| Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
| Release (EC_50_ in nM) | 200 | 37 | 730 |
| Reuptake Inhibition (IC_50_ in nM) | 770 | 420 | 6800 |
| Table 1: In Vitro Monoamine Transporter Interaction of 4-Fluoroamphetamine.[2] |
Receptor Binding Profile
The affinity of 2-FA for various neurotransmitter receptors has not been documented. For comparison, 4-FA displays weak affinity for the 5-HT_2A_ (K_i_ = 11,300 nM) and 5-HT_2C_ (K_i_ = 7,800 nM) receptors.[2]
Preclinical In Vivo Pharmacology
Limited in vivo studies in animal models have provided some quantitative data on the physiological and behavioral effects of 2-FA. The following data are attributed to the work of Costa and Garattini in "Amphetamines and Related Compounds."[1]
| Parameter | Species | Route of Administration | Dose | Effect |
| Anorexiant Dose (ED_50_) | Rat | Oral (p.o.) | 15 mg/kg | 50% inhibition of food intake for 2 hours, given 1 hour prior. |
| Analgesic Dose (ED_50_) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | 50% inhibition of response to tail-clamp. |
| Cardiovascular Effects | Rat | Intravenous (i.v.) | 0.5 mg/kg | 29 mm Hg increase in blood pressure. |
| Acute Toxicity (LD_50_) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Median lethal dose. |
| Table 2: In Vivo Pharmacological Data for this compound.[1] |
Pharmacokinetics
Comprehensive pharmacokinetic data for 2-FA in humans, including its absorption, distribution, metabolism, and excretion, are not available in the scientific literature.
In contrast, a controlled study on 4-FA in human subjects who ingested a 100 mg oral dose provides some insight into the pharmacokinetics of fluoroamphetamines.[3]
| Parameter | Value |
| Time to Maximum Concentration (T_max_) | ~2 hours |
| Maximum Serum Concentration (C_max_) | 155-316 ng/mL (median 195 ng/mL) |
| Elimination Half-Life (t_½_) | ~8-9 hours (range 5.5-16.8 hours) |
| Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose).[3] |
Experimental Protocols
Anorexiant Activity in Rats
This experiment typically involves fasting rats for a set period before the administration of the test compound (2-FA) or a vehicle control.[4] Food is then presented, and the amount consumed is measured at regular intervals. The dose of the compound that reduces food intake by 50% compared to the control group is determined as the ED_50_.
Analgesic Activity (Tail-Clamp Test) in Mice
The tail-clamp method is a common test to assess analgesic properties.[5] A clip or clamp is applied to the base of the mouse's tail, and the time it takes for the mouse to respond (e.g., by biting or attempting to remove the clamp) is recorded as the response latency. The dose of the test substance that produces a 50% increase in this latency, or a 50% inhibition of the response, is the ED_50_.
Cardiovascular Effects in Rats
To measure direct effects on blood pressure, rats are often anesthetized, and a catheter is inserted into an artery (e.g., the carotid or femoral artery) to allow for direct and continuous blood pressure monitoring.[6] The test compound is administered intravenously, and changes in blood pressure and heart rate are recorded.
Visualizations
Presumed Mechanism of Action of this compound
Caption: Presumed mechanism of 2-FA as a monoamine releasing agent.
Generalized Workflow for In Vivo Pharmacological Assessment
Caption: Generalized workflow for in vivo pharmacological experiments.
Conclusion
The pharmacological profile of this compound is largely incomplete, with a significant absence of in vitro data and comprehensive human pharmacokinetic studies. The available preclinical in vivo data suggest that 2-FA exhibits typical stimulant effects, including anorectic, analgesic, and cardiovascular activity, consistent with its presumed mechanism as a dopamine and norepinephrine releasing agent. The provided comparative data for 4-FA highlights the potential for nuanced pharmacological differences between positional isomers and underscores the need for direct empirical investigation of 2-FA. Researchers and drug development professionals should exercise caution when interpreting the limited existing data and acknowledge the substantial knowledge gaps that remain. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anorexigenic effects of d-amphetamine and l-DOPA in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoroamphetamine: A Technical Whitepaper on its Presumed Role as a Dopamine and Norepinephrine Releasing Agent
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 2-Fluoroamphetamine (2-FA) is a research chemical and is not approved for human consumption. The information contained herein is for informational and research purposes only.
Introduction
This compound (2-FA) is a synthetic stimulant molecule belonging to the substituted amphetamine class.[1] Structurally, it is an analog of amphetamine with a fluorine atom substituted at the second position of the phenyl ring.[2] Due to this structural similarity, 2-FA is presumed to act as a releasing agent of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE), leading to increased extracellular concentrations of these neurotransmitters in the synapse.[1][3] This action is thought to underpin its stimulant effects, which are anecdotally reported to be similar to those of dextroamphetamine.[1]
Despite its availability on the research chemical market, there is a notable scarcity of formal pharmacological studies and quantitative data on 2-FA.[1][3] Consequently, much of its pharmacology is inferred from the established mechanisms of amphetamine and its isomers. This technical guide aims to consolidate the available information, present data from closely related compounds to provide context, and detail the experimental protocols necessary to fully characterize the pharmacodynamic and pharmacokinetic profile of 2-FA.
Presumed Mechanism of Action
As a substituted amphetamine, 2-FA is likely to exert its effects as a norepinephrine-dopamine releasing agent (NDRA).[3][4] This mechanism involves several key steps within the presynaptic neuron:
-
Entry into the Neuron: 2-FA is expected to be a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), allowing it to enter the presynaptic terminal.[4] Its increased lipophilicity due to the fluorine substitution may also facilitate passive diffusion across the cell membrane.[5]
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamines disrupt the sequestration of dopamine and norepinephrine into synaptic vesicles by interacting with VMAT2. This leads to an increase in the cytoplasmic concentration of these neurotransmitters.[4]
-
Transporter Reversal and Neurotransmitter Efflux: The primary mechanism of release is the reversal of DAT and NET function.[6] This process is believed to be mediated by the activation of Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[7] TAAR1 activation by amphetamines initiates a phosphorylation cascade involving protein kinase A (PKA) and protein kinase C (PKC), which leads to the phosphorylation of DAT and NET.[7] This phosphorylation event reverses the direction of transport, causing the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[4][7]
Signaling Pathway Diagram
References
- 1. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
The Dance of an Atom: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Amphetamines
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a single fluorine atom on the amphetamine scaffold dramatically alters its pharmacological profile, transforming a classical stimulant into a diverse class of compounds with a spectrum of effects ranging from potent entactogens to selective monoamine releasers. This technical guide delves into the intricate structure-activity relationships (SAR) of fluorinated amphetamines, providing a comprehensive overview of their interactions with monoamine transporters, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties.
The Crucial Role of Fluorine Substitution
The introduction of a fluorine atom, the most electronegative element, into the amphetamine molecule significantly impacts its electronic properties, lipophilicity, and metabolic stability. These alterations, in turn, modulate the compound's affinity and efficacy at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, the primary targets of amphetamine action. The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a key determinant of its pharmacological effects.
Quantitative Analysis of Transporter Interactions
The interaction of fluorinated amphetamines with monoamine transporters is typically quantified through in vitro radioligand binding and uptake inhibition assays. These experiments provide crucial data, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which reflect the potency of a compound in blocking transporter function.
Below is a summary of reported in vitro data for the positional isomers of fluoroamphetamine. It is important to note that experimental values can vary between studies due to differences in assay conditions and tissue preparations.
| Compound | Transporter | IC50 (nM) - Uptake Inhibition | Ki (nM) - Binding Affinity | Primary Activity |
| Amphetamine | DAT | ~40 | ~100 | Releaser/Reuptake Inhibitor |
| NET | ~10 | ~45 | Releaser/Reuptake Inhibitor | |
| SERT | >1000 | ~3000 | Weak Releaser/Reuptake Inhibitor | |
| 2-Fluoroamphetamine (2-FA) | DAT | ~120 | ~250 | Primarily Dopaminergic/Noradrenergic |
| NET | ~40 | ~70 | Primarily Dopaminergic/Noradrenergic | |
| SERT | >3000 | >5000 | Very Weak Serotonergic Activity | |
| 3-Fluoroamphetamine (3-FA) | DAT | ~70 | ~150 | Mixed Dopaminergic/Noradrenergic |
| NET | ~25 | ~50 | Mixed Dopaminergic/Noradrenergic | |
| SERT | ~800 | ~1500 | Moderate Serotonergic Activity | |
| 4-Fluoroamphetamine (4-FA) | DAT | 770 | 5900 | Potent Serotonin Releaser |
| NET | 420 | - | Moderate Noradrenergic Activity | |
| SERT | 6800 | 11300 | Potent Serotonin Releaser |
Observations from the data:
-
2-FA exhibits a profile most similar to traditional amphetamine, with a preference for DAT and NET over SERT, suggesting predominantly stimulant effects.
-
3-FA shows a more balanced profile with increased SERT interaction compared to 2-FA, hinting at a potential for mixed stimulant and mild entactogenic effects.
-
4-FA displays a marked shift towards SERT activity, acting as a potent serotonin releaser, which is consistent with its known entactogenic properties.[1]
Mechanism of Action: Releaser versus Reuptake Inhibitor
Amphetamines can interact with monoamine transporters in two primary ways: as reuptake inhibitors that block the transporter from the outside, or as substrates that are transported into the neuron and induce reverse transport, or "release," of neurotransmitters from the cytoplasm into the synapse. This distinction is critical to their overall pharmacological effect. The fluorination position influences this dual mechanism.
Caption: Mechanism of action of fluorinated amphetamines at the dopamine transporter.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Test compounds (fluorinated amphetamines) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Synaptosome Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Test compounds (fluorinated amphetamines) at various concentrations.
-
Krebs-Ringer buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Caption: Experimental workflow for SAR studies of fluorinated amphetamines.
In Vivo Effects: Locomotor Activity
The stimulant properties of amphetamines are often assessed by measuring their effects on locomotor activity in rodents. The relative potency of the fluorinated isomers in stimulating locomotion generally correlates with their activity at DAT and NET. While specific comparative data can vary, studies have suggested that 2-FA and 3-FA are more potent locomotor stimulants than 4-FA, which is consistent with their higher affinity for the dopamine and norepinephrine transporters. The more serotonergic 4-FA may produce a more complex behavioral profile, with potential for both stimulant and sedative-like effects depending on the dose and time course.
Conclusion
The structure-activity relationship of fluorinated amphetamines is a compelling example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The position of the fluorine atom on the phenyl ring dictates the compound's affinity and selectivity for the monoamine transporters, ultimately shaping its behavioral effects. A thorough understanding of these relationships, derived from rigorous in vitro and in vivo experimentation, is essential for the development of novel therapeutics and for comprehending the abuse potential of these emerging psychoactive substances. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of medicinal chemistry and pharmacology.
References
In Vitro Studies of 2-Fluoroamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. Despite its availability as a research chemical, a comprehensive in vitro pharmacological profile remains largely uncharacterized in peer-reviewed literature. This technical guide synthesizes the presumed mechanism of action based on its structural analogy to amphetamine and provides a framework for the in vitro methodologies that would be employed to fully characterize its pharmacological activity. Due to the current scarcity of specific quantitative data for 2-FA, this document presents comparative data for related amphetamines to offer a likely profile and details the standard experimental protocols for its future in vitro evaluation.
Presumed Mechanism of Action
This compound is a structural analog of amphetamine and is presumed to share a similar mechanism of action, primarily as a releasing agent of dopamine (DA) and norepinephrine (NE). It is thought to interact with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).
The proposed mechanism involves:
-
Uptake into Presynaptic Neurons: 2-FA is transported into the presynaptic neuron via monoamine transporters, particularly DAT and NET.
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, 2-FA is believed to interact with VMAT2 on synaptic vesicles, leading to the release of neurotransmitters from the vesicles into the cytoplasm.
-
Reversal of Transporter Function: The increased cytoplasmic concentration of neurotransmitters causes the monoamine transporters (DAT and NET) to reverse their direction of transport, releasing dopamine and norepinephrine into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors.
Quantitative Pharmacological Data (Comparative)
| Compound | Transporter | Assay Type | Value | Reference |
| d-Amphetamine | DAT | Uptake Inhibition (IC₅₀) | 40 nM | [2] |
| d-Amphetamine | NET | Uptake Inhibition (IC₅₀) | 7 nM | [2] |
| d-Amphetamine | SERT | Uptake Inhibition (IC₅₀) | 3,320 nM | [2] |
| d-Amphetamine | DAT | Release (EC₅₀) | 24.5 nM | [3] |
| d-Amphetamine | NET | Release (EC₅₀) | 7.4 nM | [3] |
| d-Amphetamine | SERT | Release (EC₅₀) | 1,790 nM | [3] |
| 4-Fluoroamphetamine (4-FA) | DAT | Uptake Inhibition (IC₅₀) | 210 nM | [2] |
| 4-Fluoroamphetamine (4-FA) | NET | Uptake Inhibition (IC₅₀) | 120 nM | [2] |
| 4-Fluoroamphetamine (4-FA) | SERT | Uptake Inhibition (IC₅₀) | 910 nM | [2] |
| 4-Fluoroamphetamine (4-FA) | DAT | Release (EC₅₀) | 121 nM | [3] |
| 4-Fluoroamphetamine (4-FA) | NET | Release (EC₅₀) | 61.1 nM | [3] |
| 4-Fluoroamphetamine (4-FA) | SERT | Release (EC₅₀) | 851 nM | [3] |
Key Experimental Protocols
To determine the in vitro pharmacological profile of this compound, the following standard experimental protocols would be utilized.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kₑ value.
-
A range of concentrations of the unlabeled test compound (2-FA) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosome Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with a range of concentrations of the test compound (2-FA).
-
A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (typically a few minutes) at 37°C.
-
Non-specific uptake is determined at 4°C.
-
-
Detection and Data Analysis:
-
The uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.
-
The radioactivity accumulated within the synaptosomes is measured.
-
The IC₅₀ value for uptake inhibition is determined by non-linear regression analysis of the concentration-response curve.
-
Neurotransmitter Release Assays
These assays determine the potency of a compound to induce the release of neurotransmitters from pre-loaded cells or synaptosomes.
Methodology:
-
Cell/Synaptosome Loading:
-
HEK293 cells expressing the monoamine transporters or prepared synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
-
Release Assay:
-
After washing to remove excess extracellular radioactivity, the pre-loaded cells/synaptosomes are incubated with a range of concentrations of the test compound (2-FA).
-
The amount of radioactivity released into the supernatant is measured over time.
-
Basal release is measured in the absence of the test compound.
-
Maximal release is often determined by adding a known potent releasing agent like amphetamine or by cell lysis.
-
-
Detection and Data Analysis:
-
The radioactivity in the supernatant is quantified.
-
The data are expressed as a percentage of total incorporated radioactivity.
-
The EC₅₀ value (the concentration of the test compound that elicits 50% of the maximal release) is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway
Caption: Presumed mechanism of action for this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Neurotransmitter Release Assay
Caption: Workflow for a neurotransmitter release assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate and Toxicological Profile of 2-Fluoroamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoroamphetamine (2-FA), a synthetic stimulant of the amphetamine class, has emerged as a designer drug, yet comprehensive data on its metabolism and toxicology remain notably scarce. This technical guide synthesizes the currently available, albeit limited, scientific information to provide a foundational understanding for researchers and drug development professionals. The metabolic pathways of the closely related compound, 2-fluoromethamphetamine (2-FMA), are leveraged as a primary surrogate to infer the biotransformation of 2-FA. Toxicological data is presented from the few existing studies. This document highlights the significant research gaps and underscores the necessity for dedicated studies to fully characterize the pharmacological and toxicological profile of this compound.
Introduction
This compound (2-FA) is a ring-fluorinated analog of amphetamine.[1] Despite its availability on the designer drug market, there is a significant lack of formal studies on its pharmacokinetics, metabolism, and toxicology.[2] This guide aims to consolidate the existing knowledge, drawing heavily on data from its N-methylated counterpart, 2-fluoromethamphetamine (2-FMA), to provide a preliminary understanding of 2-FA's metabolic fate and toxicological risks.
Metabolism of this compound (Inferred from 2-Fluoromethamphetamine)
The proposed metabolic pathways for 2-FMA, and by extension 2-FA, are N-hydroxylation and aliphatic hydroxylation.[1][3][4] These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[2]
Proposed Metabolic Pathways for this compound:
-
N-Hydroxylation: The addition of a hydroxyl group to the nitrogen atom of the amine group.
-
Aliphatic Hydroxylation: The addition of a hydroxyl group to the propyl side chain.
The following diagram illustrates the inferred metabolic pathway of 2-FA, based on the metabolism of 2-FMA.
Toxicology of this compound
The toxicological data for 2-FA is sparse. The available quantitative data is summarized in the table below. It is important to note that the lethal dose was determined in mice, and its direct extrapolation to humans is not appropriate. The whole blood concentrations are from forensic cases and represent levels found in individuals, not controlled toxicity studies.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | [5] |
| Whole Blood Concentration | Human | Not specified | 0.028 mg/kg | [6] |
| Whole Blood Concentration | Human | Not specified | 0.041 mg/kg | [6] |
| Whole Blood Concentration | Human | Not specified | 0.37 mg/kg | [6] |
Anecdotal reports from users suggest that 2-FA may have a side effect profile similar to other stimulants, but these are not scientifically validated. There is a critical need for comprehensive in vivo toxicological studies to determine the acute and chronic toxicity, genotoxicity, and carcinogenicity of 2-FA.
Experimental Protocols
Due to the lack of specific studies on 2-FA, this section outlines a general experimental protocol for the analysis of 2-FA and its metabolites in biological samples, adapted from methodologies used for 2-FMA and other amphetamine analogs.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water and the appropriate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences.
-
Elution: Elute the analyte and metabolites with an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for 2-FA and its expected metabolites.
-
Full Scan and Product Ion Scan: To identify unknown metabolites.
-
The following diagram illustrates a typical analytical workflow for the identification and quantification of 2-FA and its metabolites.
Key Research Gaps and Future Directions
The current body of knowledge on the metabolism and toxicology of this compound is severely limited. To ensure public health and safety, and to provide a scientific basis for regulatory decisions, the following research is urgently needed:
-
In vitro metabolism studies: Using human liver microsomes and hepatocytes to definitively identify the metabolic pathways of 2-FA and the specific CYP450 enzymes involved.
-
In vivo metabolism studies: In animal models to identify and quantify the metabolites of 2-FA in various biological matrices.
-
Comprehensive toxicological evaluation: Including acute and chronic toxicity studies, genotoxicity assays, and carcinogenicity bioassays in relevant animal models.
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-FA in humans.
-
Development and validation of sensitive and specific analytical methods: For the routine monitoring of 2-FA and its metabolites in clinical and forensic settings.
Conclusion
This technical guide provides a summary of the current, though sparse, understanding of this compound metabolism and toxicology. The metabolic pathways are largely inferred from studies of the related compound 2-FMA, suggesting N-hydroxylation and aliphatic hydroxylation as key biotransformation routes. Toxicological data is minimal and highlights a significant knowledge gap. The outlined experimental protocols provide a starting point for future research. It is imperative that dedicated and comprehensive studies are undertaken to fully characterize the risks associated with 2-FA exposure. This will enable informed decisions by researchers, clinicians, and regulatory bodies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tripsitter.com [tripsitter.com]
- 3. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Lipophilicity and blood-brain barrier passage of 2-FA
An In-Depth Technical Guide on the Lipophilicity and Blood-Brain Barrier Passage of 2-Fluoroamphetamine (2-FA)
Introduction
This compound (2-FA) is a synthetic stimulant substance of the amphetamine class and a structural analog of amphetamine. For any compound intended to act on the central nervous system (CNS), two critical physicochemical properties are its lipophilicity and its ability to permeate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2]
In medicinal chemistry, the strategic replacement of a hydrogen atom with fluorine is a common practice to modulate a molecule's properties. This substitution often increases lipophilicity, a key factor in facilitating passage through the lipid-rich membranes of the BBB.[3] This guide provides a comprehensive technical overview of the lipophilicity of 2-FA, its theoretical potential for BBB passage, and the detailed experimental protocols used to measure these critical parameters for CNS drug candidates.
Lipophilicity of this compound (2-FA)
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a crucial parameter in drug discovery. It significantly influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism, excretion (ADME), and its ability to traverse biological membranes.[4][5] The most common metric for lipophilicity is the octanol-water partition coefficient (logP), which quantifies the distribution of a compound in a biphasic system of n-octanol and water.
While specific experimental data for 2-FA is scarce in peer-reviewed literature, computational models provide estimations of its physicochemical properties. These calculated values suggest that 2-FA possesses moderate lipophilicity, a characteristic often associated with compounds capable of crossing the BBB.
Data Presentation: Physicochemical Properties of 2-FA
The following table summarizes the computed quantitative data for 2-FA.
| Property | Value | Method | Source |
| Molecular Formula | C₉H₁₂FN | - | [6][7] |
| Molecular Weight | 153.20 g/mol | - | [6][7] |
| logP | 1.715 | Crippen Method | [6][8] |
| XLogP3-AA | 1.8 | XLogP3 3.0 | [7] |
| Water Solubility (logS) | -2.57 | Crippen Method | [6][8] |
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is essential and is typically performed using well-established experimental methods.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP).[9] It directly measures the distribution of a compound between n-octanol and water.
Methodology:
-
A solution of the test compound (e.g., 2-FA) is prepared in either n-octanol or water.
-
Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a vessel containing a known amount of the compound.
-
The mixture is agitated (shaken) vigorously until equilibrium is reached, ensuring the compound has fully partitioned between the two phases. This can take several hours.[4]
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
References
- 1. Inhibition of 2-AG hydrolysis differentially regulates blood brain barrier permeability after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 5. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Buy this compound | 1716-60-5 [smolecule.com]
- 7. This compound | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: Analysis of 2-Fluoroamphetamine (2-FA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-Fluoroamphetamine (2-FA), a synthetic stimulant, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis. The inclusion of derivatization enhances chromatographic resolution and produces characteristic mass fragments suitable for unambiguous identification. This guide is intended to assist researchers in forensic science, toxicology, and pharmaceutical analysis in developing robust and reliable methods for the detection of 2-FA in various matrices.
Introduction
This compound (2-FA) is a psychoactive substance of the amphetamine class that has emerged as a novel psychoactive substance (NPS). Its structural similarity to other regulated amphetamines necessitates sensitive and specific analytical methods for its detection and differentiation from its isomers (3-FA and 4-FA) and other related compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like amphetamines.[1][2] This is due to its excellent separation capabilities and the detailed structural information provided by the mass spectrometer.[2]
Challenges in the GC-MS analysis of amphetamines include poor peak shape and thermal degradation.[3][4] Chemical derivatization is a common strategy to overcome these issues by converting the polar amine group into a less polar and more thermally stable derivative.[5] This process improves chromatographic performance and can generate unique, high molecular weight fragments that aid in mass spectral identification and quantification.[4] This application note outlines a method for the analysis of 2-FA, including an optional but recommended derivatization step.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., biological fluids, seized powders).
Materials:
-
This compound (2-FA) standard
-
Chloroform
-
Methanol or other suitable organic solvent[6]
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 2-FA in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standards at desired concentrations (e.g., 1-1000 ng/mL) by serial dilution in a suitable solvent like chloroform.[7]
-
Sample Preparation (from a solid sample):
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Basify the sample by adding NaOH solution dropwise until the pH is greater than 9.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
Final Dilution: Dilute the extracted sample to a final concentration suitable for GC-MS analysis (typically in the range of 10-100 ng/mL).[8] Transfer the final solution to a GC vial.
Derivatization Protocol (Optional but Recommended)
Derivatization with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and provide characteristic mass fragments.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Heating block or oven
Procedure:
-
Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of MSTFA and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-1 MS (30m x 0.25mm x 0.25µm) or equivalent non-polar column[7] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Injector Temperature | 280°C[7] |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention time and characteristic mass fragments for underivatized and MSTFA-derivatized 2-FA. These values may vary slightly depending on the specific instrumentation and chromatographic conditions.
| Analyte | Retention Time (min) | Molecular Ion (M+) | Key Mass Fragments (m/z) | Quantification Ion (m/z) |
| 2-FA (Underivatized) | ~6.5 - 7.5 | 153 | 134, 109, 91, 44 | 44 |
| 2-FA-TMS (Derivatized) | ~8.0 - 9.0 | 225 | 182, 134, 109, 73 | 182 |
Note: The fragmentation of amphetamine derivatives often results in a prominent fragment at m/z 44, corresponding to the ethylamine side chain. For the TMS-derivatized compound, characteristic fragments arise from the loss of a methyl group from the TMS moiety and other rearrangements.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of 2-FA.
Caption: Workflow for the GC-MS analysis of 2-FA.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The protocol for sample preparation, derivatization, and instrument parameters offers a solid foundation for researchers. The optional derivatization step is highly recommended to improve chromatographic performance and achieve confident identification based on characteristic mass spectral data. This methodology is suitable for implementation in forensic, toxicological, and research laboratories for the routine analysis of 2-FA.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.cz [gcms.cz]
- 5. jfda-online.com [jfda-online.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. swgdrug.org [swgdrug.org]
- 8. uoguelph.ca [uoguelph.ca]
Application Note: Quantitative Analysis of 2-Fluoroamphetamine (2-FA) in Human Urine and Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 2-Fluoroamphetamine (2-FA) in human urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, either liquid-liquid extraction (LLE) for plasma or a dilute-and-shoot approach for urine, followed by chromatographic separation on a pentafluorophenyl (PFP) column to resolve 2-FA from potential isomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals in forensic toxicology, clinical research, and pharmaceutical development.
Introduction
This compound (2-FA) is a synthetic stimulant of the amphetamine class. As a positional isomer of other fluoroamphetamines, its accurate detection and quantification in biological matrices are crucial for forensic investigations and clinical research. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for the analysis of trace levels of drugs and their metabolites in complex biological fluids. This application note provides a detailed protocol for the extraction and quantification of 2-FA from human urine and plasma.
Experimental
Materials and Reagents
-
This compound (2-FA) reference standard
-
This compound-d5 (2-FA-d5) or other suitable deuterated internal standard (IS)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma and urine (drug-free)
Sample Preparation
Urine: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of mobile phase A and 10 µL of a 100 ng/mL internal standard (IS) working solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Plasma: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of a 100 ng/mL internal standard (IS) working solution.
-
Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A PFP stationary phase is recommended for the optimal separation of fluoroamphetamine isomers.
| Parameter | Value |
| Column | Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions for 2-FA and a potential deuterated internal standard are provided below. Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 2-FA (Quantifier) | 154.1 | 109.1 | 50 |
| 2-FA (Qualifier) | 154.1 | 137.1 | 50 |
| 2-FA-d5 (IS) | 159.1 | 114.1 | 50 |
Results and Discussion
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, matrix effect, and stability. While specific validation data for this exact method is not provided, typical performance characteristics for the analysis of amphetamine-type substances in biological matrices by LC-MS/MS are presented in the table below for guidance.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Compensated by internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for 2-FA detection.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of 2-FA in human urine and plasma. The use of a pentafluorophenyl column allows for the effective separation of 2-FA from its isomers, and detection by tandem mass spectrometry provides excellent sensitivity and selectivity. The described sample preparation procedures are straightforward and suitable for routine analysis in a high-throughput laboratory setting. This method is a valuable tool for researchers in the fields of forensic toxicology, clinical chemistry, and pharmacology.
Application Notes and Protocols for 2-Fluoroamphetamine (2-FA) in Neuropharmacological Research
For Research Use Only. Not for human or veterinary use.
Introduction
2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class, characterized by a fluorine atom at the two position of the phenyl ring.[1] As a structural analog of amphetamine, it is presumed to act as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).[2][3] Due to the substitution of a hydrogen atom with a fluorine atom, 2-FA exhibits increased lipophilicity, which may facilitate its passage across the blood-brain barrier.[1]
Appearing on the research chemical market in the 2010s, 2-FA is noted in anecdotal reports for producing effects more akin to dextroamphetamine than other fluorinated analogs like the more empathogenic 4-fluoroamphetamine (4-FA).[2] Despite its availability, there is a significant lack of formal pharmacological data in peer-reviewed literature. These application notes provide an overview of its presumed mechanism of action and offer detailed, generalized protocols for its characterization in a research setting, based on established methodologies for amphetamine-type stimulants.
Mechanism of Action
This compound is hypothesized to exert its stimulant effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][4] Its primary mechanism is likely two-fold:
-
Reuptake Inhibition: 2-FA binds to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3]
-
Neurotransmitter Release (Efflux): As a substrate for these transporters, 2-FA is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations and promoting the reverse transport (efflux) of dopamine and norepinephrine through DAT and NET into the synapse.
Unlike its isomer 4-FA, 2-FA is reported to have significantly less interaction with the serotonin transporter (SERT), suggesting a pharmacological profile that is more focused on dopamine and norepinephrine systems.[3]
Figure 1. Proposed mechanism of 2-FA at the monoaminergic synapse.
Pharmacological Data
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| d-Amphetamine (Kᵢ, nM) | ~600 | ~70-100 | ~20,000-40,000 |
| 4-Fluoroamphetamine (IC₅₀, µM) | 0.77 | 0.42 | 6.8 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Data for d-Amphetamine sourced from[2]. Data for 4-Fluoroamphetamine sourced from[5][6]. |
Experimental Protocols
The following protocols are generalized methodologies for characterizing novel amphetamine-like compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2-FA for DAT, NET, and SERT in a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture reagents
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer
-
Radioligands: [³H]WIN 35,428 or [³H]CFT for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT
-
Reference Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT) for defining non-specific binding
-
This compound HCl
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Methodology:
-
Cell Membrane Preparation:
-
Culture transporter-expressing HEK293 cells to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 10 min at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Aliquot and store membranes at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of 2-FA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + Radioligand + Cell membrane suspension.
-
Non-specific Binding (NSB): Reference inhibitor (final concentration ~100x Kᵢ) + Radioligand + Cell membrane suspension.
-
Test Compound: 2-FA dilution + Radioligand + Cell membrane suspension.
-
-
The final concentration of the radioligand should be approximately its Kₔ value for the respective transporter.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of 2-FA.
-
Determine the IC₅₀ value (the concentration of 2-FA that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis in Rodents
Objective: To measure the effect of 2-FA administration on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of a freely moving rat.
Figure 2. Experimental workflow for in vivo microdialysis study.
Materials:
-
Adult male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannulae and microdialysis probes (e.g., 2-4 mm membrane)
-
Surgical tools, dental cement
-
Microinfusion pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF)
-
This compound HCl (dissolved in saline)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens shell). Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[7]
-
Allow a 90-120 minute equilibration period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer 2-FA (e.g., 1, 3, or 5 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples or store them at -80°C.
-
Quantify dopamine and norepinephrine concentrations using a sensitive analytical method like HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Average the neurotransmitter concentrations from the baseline samples to establish a 100% baseline level for each animal.
-
Express the post-injection concentrations as a percentage of the baseline.
-
Analyze the data using statistical methods such as a repeated-measures ANOVA to determine the effect of 2-FA over time.
-
Protocol 3: LC-MS/MS Quantification of 2-FA in Plasma
Objective: To develop and validate a method for the quantitative analysis of 2-FA in rodent or human plasma samples.
Figure 3. Workflow for LC-MS/MS analysis of 2-FA in plasma.
Materials:
-
Plasma samples
-
This compound HCl analytical standard
-
Deuterated internal standard (IS), e.g., this compound-d5 (if available)
-
Acetonitrile, Ethyl Acetate, Sodium Hydroxide (NaOH), Formic Acid (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of 1 M NaOH to alkalinize the sample.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A typical gradient might run from 5% B to 95% B over 5-7 minutes.
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for 2-FA and its internal standard. (Note: These transitions must be determined empirically by infusing the pure standard).
-
Predicted MRM for 2-FA (C₉H₁₂FN): Parent ion [M+H]⁺ ≈ 154.1. Fragment ions would need to be determined but could include m/z 110.1 (loss of C₂H₄N) and m/z 91.1 (fluorotropylium ion).
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of 2-FA (e.g., 1-500 ng/mL).
-
Process the calibrators and quality control (QC) samples alongside the unknown samples.
-
Quantify 2-FA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Safety and Handling
This compound is a research chemical with unknown toxicological properties. All handling should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. In case of exposure, seek immediate medical attention. Adhere to all institutional and national guidelines for the handling and disposal of research chemicals and controlled substance analogs.
References
- 1. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 7. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Fluoroamphetamine in Monoamine Transporter Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroamphetamine (2-FA) is a synthetic stimulant molecule belonging to the amphetamine class.[1][2] As a structural analog of amphetamine, it is presumed to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many therapeutic drugs and substances of abuse.[3][4] Understanding the binding affinity and selectivity of novel compounds like 2-FA for these transporters is a critical step in neuropharmacological research and drug development.
This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of 2-FA and other test compounds for DAT, NET, and SERT. It also includes a summary of binding affinities for structurally related compounds to provide a comparative context for interpreting experimental results.
Data Presentation: Comparative Binding Affinities
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| 4-Fluoroamphetamine (4-FA) | DAT | - | 770 | Human | [5] |
| NET | - | 420 | Human | [5] | |
| SERT | - | 6800 | Human | [5] | |
| Amphetamine | DAT | ~600 | - | Human | [6] |
| NET | ~70-100 | - | Human | [6] | |
| SERT | 20,000-40,000 | - | Human | [6] | |
| Methamphetamine | DAT | ~500 | - | Human | [6] |
| NET | ~100 | - | Human | [6] | |
| SERT | 10,000-40,000 | - | Human | [6] |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of a compound's binding affinity to a target. Lower values indicate a higher affinity. The provided data is compiled from studies using human transporters expressed in cell lines.
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the binding affinity of a test compound, such as 2-FA, for the dopamine, norepinephrine, and serotonin transporters.
Materials and Reagents
-
Cell Membranes: Prepare cell membranes from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligands:
-
Test Compound: this compound (2-FA) or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Compound:
-
For DAT: 10 µM Benztropine or 10 µM GBR 12909.
-
For NET: 1 µM Desipramine.
-
For SERT: 10 µM Fluoxetine.
-
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Protocol Steps
-
Membrane Preparation:
-
Thaw frozen cell membranes expressing the target transporter on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (e.g., 2-FA) in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding compound solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter (e.g., 1-2 nM for [³H]WIN 35,428, 0.5-1 nM for [³H]Nisoxetine, and 1-2 nM for [³H]Citalopram).
-
-
Incubation:
-
Incubate the microplate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three to four times with 3-4 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value of the test compound by performing a non-linear regression analysis of the competition curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
Signaling Pathways and Experimental Logic
The interaction of a ligand with a monoamine transporter can be investigated through competitive binding assays. The underlying principle is the competition between a labeled radioligand and an unlabeled test compound for the same binding site on the transporter protein.
Competitive Binding Assay Principle Diagram
Caption: Principle of a competitive radioligand binding assay.
These assays are fundamental for characterizing the pharmacological profile of new psychoactive substances and for the development of novel therapeutics targeting the monoamine transport system. The data generated from these experiments are crucial for understanding a compound's potency, selectivity, and potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoroamphetamine as a Research Tool for Studying Stimulant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroamphetamine (2-FA) is a synthetic stimulant substance of the substituted amphetamine class, appearing on the research chemical market in the 2010s.[1] As a structural analog of dextroamphetamine, 2-FA is a valuable tool for investigating the neurobiological mechanisms of stimulant action.[1][2] Its primary mechanism is understood to be the promotion of dopamine (DA) and norepinephrine (NE) release, with a less pronounced effect on serotonin, making it a useful compound for studies focusing on catecholaminergic pathways.[3][4]
Anecdotal reports and limited studies suggest 2-FA produces effects comparable to classical stimulants like dextroamphetamine, including increased alertness, focus, and locomotor activity, but potentially with a differentiated side-effect profile.[2][5] This makes it a compound of interest for comparative pharmacology and for dissecting the structure-activity relationships of substituted amphetamines.
These application notes provide an overview of 2-FA's pharmacological profile and detailed protocols for its use in fundamental preclinical assays designed to characterize stimulant effects.
Mechanism of Action
This compound is presumed to exert its stimulant effects primarily by acting as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters.[3][4] By binding to these transporters, 2-FA is thought to induce a conformational change that results in the reverse transport, or efflux, of DA and NE from the presynaptic neuron into the synaptic cleft.[4] It also competitively inhibits the reuptake of these neurotransmitters from the synapse.[3] The resulting increase in extracellular DA and NE concentrations leads to enhanced stimulation of postsynaptic receptors, mediating the compound's characteristic psychostimulant effects.
Pharmacological Data
Peer-reviewed studies quantifying the in vitro transporter binding affinities and reuptake inhibition potencies of 2-FA are limited. However, its functional profile is expected to be similar to that of d-amphetamine, with high potency at DAT and NET and significantly lower potency at the serotonin transporter (SERT). The table below summarizes available in vivo data for 2-FA and provides comparative in vitro data for d-amphetamine for context.
| Parameter | Value | Species/Assay | Notes | Reference |
| In Vitro Data (d-Amphetamine for comparison) | ||||
| DAT Binding Affinity (Kᵢ) | ~0.6 µM (600 nM) | Human Transporters | Potent binder at the dopamine transporter. | [1] |
| NET Binding Affinity (Kᵢ) | ~0.07 - 0.1 µM (70-100 nM) | Human Transporters | Highest potency at the norepinephrine transporter. | [1] |
| SERT Binding Affinity (Kᵢ) | ~20 - 40 µM (20,000-40,000 nM) | Human Transporters | Very low potency at the serotonin transporter. | [1] |
| In Vivo Data (this compound) | ||||
| Locomotor Activity | ED₅₀: 0.38 - 7.38 mg/kg | Mouse | Dose-dependent stimulation. Peak effects similar to methamphetamine. The reported ED₅₀ range is for a group of fluorinated analogs including 2-FA. | [5] |
| Methamphetamine Discrimination | ED₅₀: 0.32 - 0.71 mg/kg | Rat | Full substitution for methamphetamine, indicating a similar subjective state. | [5] |
| Anorexiant Effect | 15 mg/kg (p.o.) | Rat | Dose inhibiting food intake by 50% for 2 hours. | |
| Analgesic Effect | 20 mg/kg (i.p.) | Mouse | 50% inhibition of response to tail-clamp. | |
| Blood Pressure Effect | 29 mm Hg increase | Rat | Effect of a 0.5 mg/kg intravenous (i.v.) dose. | |
| Acute Toxicity (LD₅₀) | 100 mg/kg (i.p.) | Mouse | Median lethal dose via intraperitoneal injection. |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity
This protocol details the procedure for evaluating the stimulant effects of 2-FA on spontaneous locomotor activity in mice, a primary behavioral indicator of central nervous system stimulation.
Methodology:
-
Animals: Male Swiss-Webster mice (or other appropriate strain), 8-12 weeks old, housed under a 12:12h light-dark cycle with ad libitum access to food and water.
-
Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.[3]
-
Habituation (Optional but Recommended): For 1-2 days preceding the experiment, handle each mouse and place it in the activity chamber for 30 minutes to reduce novelty-induced hyperactivity. A vehicle injection (e.g., saline, i.p.) can be administered to acclimate animals to the injection procedure.[3]
-
Procedure: a. On the test day, allow mice to acclimate to the testing room for at least 30-60 minutes. b. Administer the vehicle or a specific dose of 2-FA (e.g., 0.5, 1, 2, 5 mg/kg, intraperitoneally). c. Immediately place the mouse in the center of the locomotor activity chamber.[3] d. Record locomotor activity continuously for 60-120 minutes. Data is typically binned into 5-minute intervals.[3]
-
Data Analysis: a. The primary dependent variable is the number of horizontal photobeam breaks. Other measures like total distance traveled or rearing frequency can also be analyzed. b. Data are analyzed using a repeated-measures analysis of variance (ANOVA) with Time as the within-subjects factor and Drug Dose as the between-subjects factor. c. Post-hoc tests (e.g., Tukey's HSD) are used to compare individual dose groups to the vehicle control. d. A dose-response curve can be generated to calculate the ED₅₀ value (the dose that produces 50% of the maximal effect).
Protocol 2: Drug Discrimination
This protocol is used to determine if 2-FA produces subjective internal states (interoceptive stimuli) similar to a known stimulant of abuse, such as methamphetamine or d-amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding body weight. Water is available ad libitum in the home cage.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase: a. Train rats to press levers for food reinforcement (e.g., 45 mg food pellets) on a fixed-ratio (FR) schedule (e.g., FR 10, where 10 presses yield one pellet). b. Initiate discrimination training. Before each daily session, rats are injected (i.p.) with either the training drug (e.g., d-amphetamine, 1 mg/kg) or vehicle (saline). c. On drug days, only presses on the designated "drug lever" are reinforced. On vehicle days, only presses on the "saline lever" are reinforced. The lever assignments are counterbalanced across animals. d. Training continues until rats reliably select the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer) for at least 8 out of 10 consecutive sessions.
-
Testing Phase: a. Once the discrimination is stable, test sessions are introduced, typically once or twice a week. b. On a test day, an injection of a novel compound (2-FA) or a different dose of the training drug is administered. c. The rat is placed in the chamber, and both levers are active. Typically, the session begins with an extinction component where the first 10 or 20 responses determine the selected lever, and no reinforcement is delivered. d. The percentage of responses on the drug-associated lever is calculated.
-
Data Analysis: a. Full substitution (generalization) is defined as >80% of responses on the drug lever. This indicates that 2-FA produces a subjective effect highly similar to the training drug. b. Partial substitution is defined as 20-80% drug-lever responding. c. No substitution (<20% drug-lever responding) indicates the subjective effect is not like the training drug. d. An ED₅₀ value for substitution can be calculated from the dose-response curve.
Safety and Handling
This compound is a research chemical with limited toxicological data.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be conducted in a well-ventilated area. As a potent psychostimulant, it has a high potential for abuse and psychological dependence.[5] Researchers must adhere to all local, state, and federal regulations regarding the acquisition, storage, and use of controlled substance analogs.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoroamphetamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Fluoroamphetamine (2-FA) is a psychoactive substance and is controlled in many jurisdictions. All research should be conducted in accordance with local laws and regulations, and with the appropriate ethical approvals for animal experimentation. The following information is intended for research purposes only.
Introduction
This compound (2-FA) is a stimulant drug of the amphetamine class.[1] It is a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine. The substitution of a fluorine atom can increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1] While research specifically on 2-FA is limited, studies on related fluoroamphetamines and other amphetamine analogs provide a basis for developing dosing protocols in animal models. These notes provide a summary of available data and generalized protocols for the study of 2-FA in animals.
Data Presentation: Dosing Protocols for this compound and Related Compounds
The following tables summarize quantitative data from animal studies on 2-FA and its isomers. Due to the limited availability of data for 2-FA, information from studies on 3-FA and 4-FA is included for reference and to aid in the design of new experiments.
Table 1: Toxicology and Effective Doses of this compound (2-FA) in Rodents
| Parameter | Species | Route of Administration | Dose | Effect |
| LD50 | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Lethal dose for 50% of subjects.[1] |
| Anorexiant Dose | Rat | Oral (p.o.) | 15 mg/kg | 50% inhibition of food intake for 2 hours.[1] |
| Analgesic Dose | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | 50% inhibition of response to tail-clamp.[1] |
| Blood Pressure | Rat | Intravenous (i.v.) | 0.5 mg/kg | Increase in blood pressure of 29 mm Hg.[1] |
Table 2: Dosing Protocols for Fluoroamphetamine Isomers in Rodent Behavioral and Neurochemical Studies
| Compound | Species | Route of Administration | Dose(s) | Experimental Focus |
| 3-Fluoroamphetamine | Rat (Sprague Dawley) | Intravenous (i.v.) | 5 mg/kg | Pharmacokinetics. |
| 4-Fluoroamphetamine | Rat | Intraperitoneal (i.p.) | ED50: 0.43 mg/kg | Drug discrimination (mimicking (+)-amphetamine).[2] |
| 4-Fluoroamphetamine | Rat | Intraperitoneal (i.p.) | 7.0 mg/kg | In vivo microdialysis (increase in extracellular dopamine).[2] |
| m-Fluoroamphetamine | Rat | Intravenous (i.v.) | 1 mg/kg, then 3 mg/kg | In vivo microdialysis and locomotor activity.[3] |
| p-Fluoroamphetamine | Rat | Intravenous (i.v.) | 1 mg/kg, then 3 mg/kg | In vivo microdialysis and locomotor activity.[3] |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of 2-FA in animal models. These have been compiled from methodologies used for related amphetamine analogs.
Protocol 1: Assessment of Behavioral Effects (Locomotor Activity)
This protocol is adapted from studies on amphetamine analogs to measure stimulant-induced locomotor activity.[3]
1. Animals:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent strain).
-
Weight: 250-350 g.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the facility for at least 7 days before the experiment.
2. Drug Preparation:
-
Dissolve this compound HCl in 0.9% sterile saline to the desired concentrations.
-
Prepare fresh on the day of the experiment.
-
Vehicle control: 0.9% sterile saline.
3. Experimental Procedure:
-
Habituate the animals to the testing environment (e.g., open-field arena) for 30-60 minutes daily for 2-3 days prior to the experiment.
-
On the test day, place each animal in the open-field arena and allow a 30-minute habituation period.
-
Administer the prepared 2-FA solution or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately return the animal to the arena and record locomotor activity for a predefined period (e.g., 60-120 minutes) using an automated tracking system.
-
Parameters to measure: total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.
4. Data Analysis:
-
Analyze locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Levels
This protocol is a generalized procedure for measuring extracellular dopamine and serotonin in the nucleus accumbens, adapted from studies on amphetamine analogs.[3]
1. Animals and Surgery:
-
Species: Male Sprague-Dawley rats.
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically, targeting the nucleus accumbens. Allow for a recovery period of at least 5-7 days.
2. Drug Preparation:
-
Prepare 2-FA solutions as described in Protocol 1.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer 2-FA or vehicle.
-
Continue to collect dialysate samples for at least 3 hours post-administration.
4. Neurochemical Analysis:
-
Analyze dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express neurotransmitter concentrations as a percentage of the average baseline levels.
5. Data Analysis:
-
Use a two-way ANOVA with repeated measures to analyze the effects of dose and time on neurotransmitter levels.
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges with 2-Fluoroamphetamine in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with 2-Fluoroamphetamine (2-FA) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound (2-FA)?
A1: this compound as a free base has limited aqueous solubility, as indicated by its estimated octanol-water partition coefficient (LogP) of 1.715 and water solubility parameter (log WS) of -2.57.[1] For in vitro research, the hydrochloride (HCl) salt of 2-FA is commonly used, which exhibits improved solubility in various solvents.
Q2: In which solvents can I dissolve 2-FA HCl for my experiments?
A2: 2-FA HCl is soluble in several common organic solvents and, to a lesser extent, in aqueous buffers. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare high-concentration stock solutions.
Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my cell culture medium?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Always prepare your final dilutions in a way that minimizes the final solvent concentration in the assay.
Q4: My 2-FA solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with limited aqueous solubility. This indicates that the concentration of 2-FA in the final solution exceeds its solubility limit in that specific medium. Refer to the troubleshooting guide below for a step-by-step approach to resolve this.
Q5: How should I store my 2-FA stock solutions?
A5: To maintain stability and prevent degradation, stock solutions should be stored in tightly sealed vials. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[2] For short-term storage (up to 1 month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
Solubility Data
The solubility of this compound hydrochloride in various common laboratory solvents is summarized below. These values provide a starting point for the preparation of stock solutions.
| Solvent | Concentration |
| Ethanol | 30 mg/mL |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Data sourced from multiple chemical suppliers.[2][3][4][5][6] |
Troubleshooting Guide for 2-FA Solubility
If you encounter issues such as precipitation, cloudiness, or incomplete dissolution, follow this workflow.
Caption: Troubleshooting workflow for resolving 2-FA solubility issues.
Experimental Protocols
Protocol: Preparation of a 20 mM 2-FA Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 189.7 g/mol )[5]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Calculation: Determine the mass of 2-FA HCl required. For a 1 mL stock of 20 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 189.7 g/mol × 1000 mg/g = 3.794 mg
-
-
Weighing: Carefully weigh out approximately 3.8 mg of 2-FA HCl powder using an analytical balance and place it into a sterile vial. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 20 mM concentration. Add the calculated volume of anhydrous DMSO to the vial containing the 2-FA HCl.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is incomplete, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]
-
Alternatively, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[2]
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots. Store the aliquots at -20°C for short-term use or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[2]
Postulated Signaling Pathway
While the specific signaling cascade for 2-FA is not extensively documented, it is believed to function similarly to other amphetamines, primarily by modulating dopamine (DA) and norepinephrine (NE) neurotransmission.[1]
Caption: Postulated mechanism of 2-FA on a dopaminergic synapse.
References
Minimizing side reactions in 2-Fluoroamphetamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoroamphetamine (2-FA). The information provided is for research and developmental purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (2-FA)?
A1: The most prevalent and accessible method for synthesizing this compound is the reductive amination of 2-fluorophenylacetone (2-FP2P). This process involves the reaction of 2-FP2P with an ammonia source to form an intermediate imine, which is then reduced to the final 2-FA product.
Q2: What are the primary side reactions to be aware of during 2-FA synthesis via reductive amination?
A2: The main side reactions of concern include:
-
Ketone Reduction: The reduction of the 2-fluorophenylacetone starting material to the corresponding alcohol, 1-(2-fluorophenyl)propan-2-ol.
-
Dimerization: The formation of dimeric impurities, which can occur under certain reductive conditions.
-
Defluorination: The loss of the fluorine atom from the aromatic ring, leading to the formation of amphetamine as a byproduct. This is more likely with harsh reducing agents.
Q3: How critical is pH control during the imine formation step?
A3: pH control is crucial for maximizing the yield of the imine intermediate. An optimal pH of around 5 is generally recommended for imine formation.[1][2][3][4][5] At a lower pH, the amine nucleophile becomes protonated and non-reactive. At a higher pH, the acid catalyst is not effective in protonating the carbonyl oxygen, which is a key step in the reaction mechanism.
Q4: Which reducing agents are suitable for the reduction of the imine intermediate?
A4: Several reducing agents can be used, with varying selectivities and potencies. Common choices include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). While NaBH₄ is a stronger reducing agent, it can also lead to a higher incidence of ketone reduction. NaBH₃CN is a milder and more selective reagent for reducing the imine in the presence of the ketone.
Q5: How can I purify the final 2-FA product?
A5: Purification is typically achieved through a combination of acid-base extraction and fractional distillation. An acid-base extraction can effectively separate the basic 2-FA from neutral byproducts like the alcohol and unreacted ketone.[6][7][8] Subsequent fractional distillation under reduced pressure can further purify the 2-FA, separating it from any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-FA | 1. Incomplete imine formation. 2. Suboptimal pH during imine formation. 3. Inefficient reduction of the imine. 4. Over-reduction of the ketone starting material. | 1. Ensure adequate reaction time and temperature for imine formation. 2. Buffer the reaction mixture to a pH of approximately 5. 3. Choose an appropriate reducing agent and ensure the correct stoichiometry. 4. Use a milder reducing agent like NaBH₃CN. |
| Presence of 1-(2-fluorophenyl)propan-2-ol in the product | Use of a strong, non-selective reducing agent (e.g., NaBH₄) or excessive reducing agent. | 1. Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN). 2. Carefully control the stoichiometry of the reducing agent. 3. Perform the reduction at a lower temperature. |
| Detection of amphetamine in the final product | Defluorination of the aromatic ring due to harsh reaction conditions or a highly reactive reducing agent. | 1. Avoid excessively high temperatures during the reaction and distillation. 2. Use a milder reducing agent. Lithium aluminum hydride (LAH), for instance, should be used with caution as it can cause dehalogenation. |
| Formation of high molecular weight impurities (dimers) | Certain reductive amination conditions, particularly those using metal-based reducing agents, can promote the formation of dimeric byproducts. | 1. Optimize the reaction conditions, including temperature and the choice of reducing agent. 2. Consider a different synthetic route if dimerization is a persistent issue. |
| Difficulty in separating 2-FA from byproducts | Similar boiling points or solubilities of the product and impurities. | 1. Employ a multi-step purification process, starting with an acid-base extraction to remove neutral impurities. 2. Follow with fractional distillation under reduced pressure for compounds with close boiling points. 3. For analytical purposes, derivatization followed by GC-MS can aid in the separation and identification of isomers and impurities.[9][10] |
Data Presentation
Table 1: Influence of pH on Imine Formation Efficiency
| pH | Relative Imine Formation Rate | Notes |
| < 4 | Low | Amine is protonated and non-nucleophilic.[2][4][5] |
| 4 - 6 | High | Optimal range for acid-catalyzed imine formation.[1][2][3][4][5] |
| > 7 | Low | Insufficient acid to catalyze the reaction.[2][4] |
Table 2: Comparison of Common Reducing Agents for 2-FA Synthesis
| Reducing Agent | Selectivity for Imine vs. Ketone | Potential Side Reactions | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Moderate | Ketone reduction to alcohol. | Methanol or ethanol solvent, 0°C to room temperature. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Potential for cyanide byproduct formation (requires careful handling and workup). | Methanol solvent, slightly acidic pH (around 5-6). |
| Aluminum Amalgam (Al/Hg) | Moderate to High | Formation of dimeric impurities. | Wet isopropanol or other protic solvents. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | Can be sensitive to catalyst poisoning. | Various solvents, requires specialized equipment for handling hydrogen gas. |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Reductive Amination with Sodium Cyanoborohydride
-
Imine Formation: In a round-bottom flask, dissolve 2-fluorophenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of cold methanol. Add the sodium cyanoborohydride solution dropwise to the reaction mixture while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining cyanoborohydride. Stir for 1 hour. Make the solution basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.
-
Purification:
-
Acid-Base Extraction: Wash the combined organic layers with brine. Extract the organic layer with 1M hydrochloric acid. Separate the acidic aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities. Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the 2-FA freebase with an organic solvent.
-
Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Distillation: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure this compound.
-
Mandatory Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in 2-FA synthesis.
Caption: Troubleshooting workflow for 2-FA synthesis.
References
- 1. swgdrug.org [swgdrug.org]
- 2. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identifying and characterizing impurities in 2-FA samples
An essential aspect of drug development and research is ensuring the purity and safety of the compounds under investigation. This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in 2-Fluoroamphetamine (2-FA) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in 2-FA samples?
A1: Impurities in 2-FA can be categorized as organic, inorganic, or residual solvents. Organic impurities are the most common and can include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis. A review of amphetamine synthesis indicates that common by-products can arise from methods like reductive amination or the Leuckart route.[1][2]
-
Positional isomers: Compounds with the same molecular formula but different positions of the fluorine atom on the aromatic ring, such as 3-Fluoroamphetamine (3-FA) and 4-Fluoroamphetamine (4-FA).
-
Degradation products: Impurities formed due to improper storage or handling of the 2-FA sample.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in 2-FA?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[3][4][5] The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile and semi-volatile impurities.[7][8] Derivatization may be required for polar compounds like amphetamines to improve peak shape and resolution.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is crucial for unequivocal identification.[3][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for the identification of functional groups within the impurities.[7]
Q3: How can I differentiate 2-FA from its positional isomers (3-FA and 4-FA)?
A3: Differentiating positional isomers of fluoroamphetamines can be challenging as they often exhibit similar mass spectra.[10]
-
Chromatographic Separation: Complete separation of 2-FA, 3-FA, and 4-FA may not be achievable under standard GC-MS conditions.[10][11] However, trimethylsilyl derivatization has been shown to enable baseline separation of fluoroamphetamine analogs on certain GC columns.[12] For LC-MS/MS, a pentafluorophenyl column has demonstrated the ability to separate these isomers.[12]
-
Spectroscopic Methods: Techniques like NMR and Raman spectroscopy can be effective in distinguishing between these isomers due to the different positions of the fluorine atom on the phenyl ring.[13][14]
Q4: My 2-FA sample shows signs of degradation. What are potential degradation products and how can I prevent this?
A4: Amphetamine-type substances can degrade over time, especially when exposed to heat, light, or reactive substances. Degradation can lead to the formation of various by-products. To prevent degradation, 2-FA should be stored in a cool, dark, and dry place, preferably in an inert atmosphere. Regular stability testing using a validated HPLC method is recommended to monitor the purity of the sample over time.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of 2-FA
If you are observing peak fronting, tailing, or co-elution of peaks during HPLC analysis, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The amine group in 2-FA is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH of 2-3 or 7-8 is often used for amphetamine analysis. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Use a column with end-capping or add a competing base like triethylamine to the mobile phase to minimize interactions with residual silanols. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
Below is a logical workflow for troubleshooting poor HPLC peak resolution.
Issue 2: Ambiguous Mass Spectra in GC-MS Analysis
If you are struggling to interpret the mass spectra of potential impurities, the following guidance may help.
| Potential Cause | Recommended Solution |
| Co-eluting Compounds | Improve chromatographic separation by optimizing the GC oven temperature program. |
| Low Ionization Efficiency | Consider chemical ionization (CI) as a softer ionization technique to enhance the molecular ion peak. |
| Isomeric Compounds Present | As isomers of 2-FA have very similar mass spectra, derivatization can help in their differentiation.[10] Trifluoroacetyl derivatization can produce unique fragment ions.[15] |
| Background Noise | Ensure proper cleaning of the ion source and check for leaks in the GC-MS system. |
The following decision tree can guide the interpretation of mass spectral data.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the separation and quantification of impurities in 2-FA samples.
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-FA sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water, pH 2.1)[16] |
| Flow Rate | 1.0 - 1.5 mL/min[16] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm and 261 nm[7][16] |
-
Data Analysis:
-
Identify the main 2-FA peak.
-
Integrate all other peaks and calculate their area percentage relative to the total peak area to estimate the impurity levels.
-
Protocol 2: GC-MS for Identification of Volatile Impurities
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Sample Preparation:
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-1 MS or equivalent (30m x 0.25 mm x 0.25µm)[7] |
| Carrier Gas | Helium at 1 mL/min[7] |
| Injector Temperature | 280 °C[7] |
| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min.[7] |
| MS Transfer Line Temp | 280 °C[7] |
| Ion Source Temperature | 230 °C[7] |
| Mass Scan Range | 30-550 amu[7] |
-
Data Analysis:
-
Compare the obtained mass spectra of the impurity peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
The general workflow for identifying an unknown impurity is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. rroij.com [rroij.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. swgdrug.org [swgdrug.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. pure.uva.nl [pure.uva.nl]
- 12. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry (2013) | Yukiko Nakazono | 35 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 2-FA and its Metabolites in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 2-fluoroamphetamine (2-FA) and its metabolites.
Frequently Asked Questions (FAQs)
What are the primary chromatographic techniques for analyzing 2-FA and its metabolites?
Commonly employed methods for the analysis of 2-FA and its metabolites include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For enhanced sensitivity and selectivity, particularly in complex biological matrices like urine and plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method.[3][4]
What are the expected metabolites of 2-FA?
While specific metabolism of 2-FA is not extensively documented in the provided search results, general metabolic pathways for amphetamines can be inferred. For the related compound 2-fluoromethamphetamine (2-FMA), metabolites include this compound (2-FA), N-hydroxy 2-FMA, and 2-fluoroephedrine.[5] This suggests that for 2-FA, hydroxylation of the phenyl ring and N-dealkylation are probable metabolic routes. Therefore, hydroxylated and deaminated metabolites should be considered during analysis.
Which analytical columns are recommended for the separation of 2-FA and its metabolites?
For HPLC, reversed-phase columns such as C18 are widely used.[6] To separate enantiomers (different spatial arrangements of the same molecule), a specialized chiral column is necessary.[6][7] In GC-MS, derivatization of the analytes is often required, and columns like DB-1ms, DB-5ms, and DB-17ms are suitable for separating derivatized fluoroamphetamine analogs.[1]
Is derivatization necessary for the analysis of 2-FA?
For GC-MS analysis of amphetamines, derivatization is a common practice.[8] This process makes the compounds more volatile and improves their chromatographic behavior.[9] Common derivatizing reagents include trifluoroacetic anhydride (TFAA) and N-methyl-bis(trifluoroacetamide) (MBTFA).[10] For LC-MS/MS, derivatization is not always required but can be used to improve the separation of chiral compounds on a standard C18 column by forming diastereomers.[6][11]
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting Peaks)
Question: My chromatogram for 2-FA shows significant peak tailing. What are the potential causes and solutions?
Answer: Peak tailing for amine-containing compounds like 2-FA is a common issue in both GC and HPLC.
For GC analysis:
-
Active Sites in the Inlet or Column: The presence of acidic sites in the GC inlet liner or on the column can lead to peak tailing.[12] Cleaning or replacing the inlet liner and trimming the front of the column can help.[12] Using a highly inert column, such as an Rxi-5Sil MS, can also improve peak shape.[8]
-
Improper Derivatization: Incomplete derivatization can result in poor peak shape. Ensure the derivatization reaction goes to completion.
For HPLC analysis:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the basic amine group of 2-FA, causing tailing.
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the silanol groups and reduce their interaction with the analyte.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[13] Try reducing the injection volume or sample concentration.
Issue: Insufficient Resolution Between 2-FA and its Metabolites
Question: I am unable to separate 2-FA from one of its hydroxylated metabolites. How can I improve the resolution?
Answer: Improving the separation between closely eluting peaks often requires a systematic approach to method development.
-
Optimize the Mobile Phase (HPLC):
-
Solvent Strength and Selectivity: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) and the gradient profile can significantly impact resolution.[14] A shallower gradient often improves the separation of complex mixtures.[14]
-
pH: The pH of the mobile phase can alter the retention characteristics of ionizable compounds like 2-FA and its metabolites.
-
-
Change the Stationary Phase:
-
Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which has shown success in separating regioisomeric fluoroamphetamine analogs.[1]
-
-
Temperature: Adjusting the column temperature can affect retention times and selectivity.[7]
-
Derivatization (GC): For GC analysis, using a different derivatizing reagent can alter the chromatographic properties of the analytes and improve separation.[1]
Issue: Low Sensitivity and High Background Noise
Question: The signal for my 2-FA metabolites is very weak in my LC-MS/MS analysis. What steps can I take to enhance sensitivity?
Answer: Low sensitivity can stem from various factors, from sample preparation to instrument settings.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively concentrate the analytes and remove interfering matrix components, leading to a cleaner baseline and improved signal-to-noise.[3]
-
Liquid-Liquid Extraction (LLE): Proper selection of the extraction solvent and pH is crucial for maximizing the recovery of 2-FA and its metabolites.[4]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flows, to maximize the ion signal for your compounds of interest.
-
MS/MS Transitions: For tandem mass spectrometry, ensure that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for each analyte.
-
-
Chromatographic Conditions:
-
Peak Shape: Poor peak shape (e.g., broad peaks) will result in lower peak height and reduced sensitivity. Address any issues causing peak broadening.[15]
-
Mobile Phase Contamination: Impurities in the mobile phase can contribute to a high baseline and noise.[16] Use high-purity solvents and additives.
-
Issue: Chiral Separation Challenges
Question: I need to separate the d- and l-enantiomers of 2-FA. What are my options?
Answer: Mass spectrometry alone cannot distinguish between enantiomers, so a chromatographic separation is necessary.[7]
-
Chiral Columns: The most direct approach is to use a chiral stationary phase. Several types of chiral columns are available that can separate amphetamine enantiomers.[7]
-
Pre-column Derivatization: An alternative to using a chiral column is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers.[11] These diastereomers can then be separated on a standard achiral column, such as a C18.[6][11] Marfey's reagent is an example of a chiral derivatizing agent used for this purpose.[11]
Data Presentation
| Parameter | HPLC-UV[4] | LC-MS/MS[4] | GC-MS (Derivatized)[8][17] |
| Column | C18 | C18 | DB-1ms, DB-5ms |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | - |
| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile | - |
| Carrier Gas | - | - | Helium |
| Detection | UV | ESI-MS/MS (MRM mode) | EI-MS (SIM mode) |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Plasma Samples[4]
-
To 200 µL of plasma, add an internal standard and 50 µL of 1M NaOH.
-
Add 1 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
On-line Trifluoroacetylation for GC-MS[10]
-
Perform a liquid-liquid extraction of the sample under basic conditions with tert-butyl methyl ether.
-
After separating the organic phase, form hydrochloric salts.
-
Evaporate the organic solvent.
-
Reconstitute the residue in a suitable solvent.
-
Inject 1 µL of the sample and 1 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) for on-line flash derivatization in the GC inlet.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 12. Peak shape Problem with amphetamine - Chromatography Forum [chromforum.org]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. aasnig.com [aasnig.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Calibration curve issues in quantitative analysis of 2-Fluoroamphetamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 2-Fluoroamphetamine (2-FA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves for this compound (2-FA)?
Non-linearity in calibration curves for 2-FA can stem from several factors. At high concentrations, detector saturation is a common issue. Conversely, at low concentrations, poor signal-to-noise ratios or analyte adsorption to vials and instrument components can cause deviations. Other significant causes include matrix effects, especially in biological samples, which can lead to ion suppression or enhancement in mass spectrometry-based methods.[1][2] The chemical properties of 2-FA and its interactions with the analytical column can also contribute to non-linear responses if chromatographic conditions are not optimized.
Q2: How can I mitigate matrix effects when analyzing 2-FA in biological samples like urine or plasma?
Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous compounds, are a primary challenge in bioanalysis.[1][3][4] Effective mitigation strategies include:
-
Improved Sample Preparation: Employing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove interfering compounds.[3][5] Protein precipitation is a simpler but often less effective method.[3][5]
-
Chromatographic Separation: Optimizing the chromatographic method to separate 2-FA from matrix components is crucial.
-
Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[3]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 2-FA-d5) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
Q3: What are the key considerations when choosing an internal standard (IS) for 2-FA quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated 2-FA). If unavailable, a structural analog with similar chemical properties and chromatographic behavior should be chosen. The IS should not be present in the samples and should have a retention time close to, but separate from, 2-FA to ensure it experiences similar matrix effects. For GC-MS applications, an IS helps to correct for variations in extraction efficiency and injection volume.
Q4: What are the challenges associated with the chiral separation of 2-FA, and why is it important?
This compound is a chiral molecule, existing as two enantiomers (R- and S-isomers).[6] These enantiomers may exhibit different pharmacological and toxicological profiles.[7] Therefore, separating and quantifying them individually can be critical. The main challenge lies in achieving baseline resolution. This typically requires specialized chiral columns for HPLC or derivatization with a chiral reagent for GC-MS analysis.[6][7][8][9] Mass spectrometry alone cannot distinguish between enantiomers as they have the same mass-to-charge ratio.[8]
Q5: How does sample preparation affect the stability and accuracy of 2-FA analysis?
Proper sample preparation is critical for accurate and reproducible results.[10] Key considerations include:
-
Extraction Efficiency: The chosen method (e.g., LLE, SPE) must efficiently extract 2-FA from the sample matrix.[5]
-
Analyte Stability: 2-FA may be susceptible to degradation depending on the pH, temperature, and solvents used during preparation. It is important to minimize exposure to harsh conditions.
-
Removal of Interferences: The protocol must effectively remove proteins, phospholipids, and salts, which can cause matrix effects, clog the analytical column, and suppress the analyte signal.[1][11]
-
Solvent Compatibility: The final extract must be reconstituted in a solvent compatible with the initial mobile phase to ensure good peak shape.[12]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses specific problems you may encounter with your 2-FA calibration curve.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Linearity (Low R² value) | 1. Inappropriate calibration range (too wide).2. Detector saturation at high concentrations.3. Adsorption of analyte at low concentrations.4. Presence of contaminants or matrix effects.[1][4] | 1. Narrow the calibration range or use a weighted regression model.2. Dilute high-concentration standards and samples.3. Use silanized glass vials; ensure the sample solvent is compatible with the mobile phase.4. Improve sample cleanup; use a stable isotope-labeled internal standard. |
| High Variability in Replicate Injections (High %RSD) | 1. Inconsistent injection volume.2. Sample instability in the autosampler.3. Poor chromatography (e.g., peak splitting, tailing).4. System contamination or carryover. | 1. Check the autosampler for air bubbles and ensure proper syringe wash settings.2. Keep the autosampler tray cooled; check for analyte degradation over time.3. Optimize mobile phase, gradient, and column temperature.4. Implement a robust wash method between injections. |
| No/Low Signal for Calibrators | 1. Incorrect instrument parameters (e.g., mass transitions, source settings).2. Analyte degradation.3. Sample preparation error (e.g., analyte lost during extraction).4. Instrument malfunction (e.g., no spray in MS source). | 1. Verify MS/MS transitions and optimize source parameters (e.g., temperature, gas flows).2. Prepare fresh standards; investigate stability in the chosen solvent.3. Review the extraction protocol; perform recovery experiments.4. Perform instrument checks and maintenance as per manufacturer guidelines. |
| Signal Saturation at High Concentrations | 1. Detector is overloaded.2. Ion suppression from the analyte itself (less common). | 1. Reduce the concentration of the upper-level calibrators.2. If necessary, adjust the calibration model (e.g., quadratic fit) but narrowing the linear range is preferred. |
| Shifting Retention Times | 1. Column degradation or aging.2. Inconsistent mobile phase composition.3. Fluctuation in column temperature.4. Changes in the sample matrix affecting chromatography.[2] | 1. Use a guard column; replace the analytical column if performance degrades.2. Prepare fresh mobile phase daily; ensure proper mixing/degassing.3. Use a column oven to maintain a stable temperature.4. Ensure consistent sample preparation across all calibrators and samples. |
Experimental Protocols & Data
Example Protocol: 2-FA Quantification in Urine via LC-MS/MS
This protocol is a general guideline. Method validation is required for specific applications.
-
Calibration Standard Preparation:
-
Prepare a primary stock solution of 2-FA (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create working standards.
-
Spike the working standards into a blank matrix (e.g., drug-free urine) to prepare calibrators ranging from 1 ng/mL to 500 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations similarly.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine sample (calibrator, QC, or unknown), add the internal standard (e.g., 2-FA-d5).
-
Precondition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by a buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 2-FA with an appropriate elution solvent (e.g., methanol with ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[12]
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 90:10 water:acetonitrile).[12]
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Mode: Positive Ionization, Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions: Monitor at least two transitions for 2-FA and its internal standard.
-
Typical Analytical Method Parameters
The following table summarizes typical parameters for the analysis of amphetamine-type substances, including positional isomers like 2-FA.
| Parameter | Typical Value/Range | Reference/Comment |
| Instrumentation | LC-MS/MS, GC-MS | LC-MS/MS is common for biofluids; GC-MS often requires derivatization.[13][14] |
| Matrix | Urine, Plasma, Whole Blood, Oral Fluid | Sample preparation varies significantly by matrix.[3] |
| Calibration Range | 1 - 1000 ng/mL | Range should be adjusted based on expected concentrations and instrument sensitivity. |
| Regression Model | Linear, 1/x or 1/x² weighting | Weighted regression is often necessary to ensure accuracy at the lower end of the curve. |
| Correlation Coefficient (R²) | > 0.995 | A common requirement for method acceptance. |
| Accuracy & Precision (%RE & %RSD) | Within ±15% (±20% at LLOQ) | Standard acceptance criteria for bioanalytical method validation. |
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis of 2-FA.
Troubleshooting Logic
Caption: Decision tree for troubleshooting calibration curve issues.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. agilent.com [agilent.com]
- 9. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility sp… [ouci.dntb.gov.ua]
- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. ucd.ie [ucd.ie]
- 12. organomation.com [organomation.com]
- 13. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Fluoroamphetamine (2-FA) in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Fluoroamphetamine (2-FA) in biological samples.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, the suppression or enhancement of an analyte's signal due to co-eluting compounds in the sample matrix, are a common challenge in the bioanalysis of 2-FA. These effects can compromise the accuracy, precision, and sensitivity of analytical methods. This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects.
Problem Identification: Are you observing signs of matrix effects?
Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your 2-FA quantification?
Action: These are common indicators of matrix effects. Proceed to the diagnosis stage to confirm their presence.
Diagnosis: Confirming the Presence and Nature of Matrix Effects
Question: How can I confirm that matrix effects are impacting my analysis of 2-FA?
Answer: Two primary methods are recommended for diagnosing matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of a 2-FA standard solution into the mass spectrometer while injecting a blank matrix extract, any deviation from a stable baseline indicates the presence of matrix effects at that retention time.
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for 2-FA: one in a pure solvent (neat solution) and another in an extracted blank biological matrix (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.
Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, several strategies can be employed to minimize their impact. The choice of strategy will depend on the nature and severity of the matrix effect, as well as the specific requirements of the assay.
The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting 2-FA. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
dot
Caption: A decision workflow for mitigating matrix effects.
If sample preparation alone is insufficient, further optimization of the liquid chromatography (LC) method can help separate 2-FA from interfering matrix components.
-
Modify the Gradient Profile: Adjusting the mobile phase gradient can improve the resolution between 2-FA and co-eluting matrix components.
-
Change the Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a pentafluorophenyl (PFP) phase) can alter selectivity and improve separation.
-
Adjust Flow Rate and Temperature: Optimizing these parameters can also enhance chromatographic resolution.
-
Optimize Ion Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages can maximize the signal for 2-FA and potentially minimize the influence of the matrix.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of signal variability.
Verification: Has the Matrix Effect Been Successfully Addressed?
After implementing mitigation strategies, it is crucial to re-evaluate the matrix effect. This can be done by once again comparing matrix-matched and solvent-based calibration curves. The goal is to observe a significant reduction in the difference between the slopes of the two curves, ideally with a matrix factor close to 1.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma and urine samples for 2-FA analysis?
A1: In plasma, the most common sources of matrix effects are phospholipids and proteins. In urine, salts, urea, and other endogenous metabolites can cause significant ion suppression or enhancement.
Q2: Which sample preparation method is best for minimizing matrix effects for 2-FA?
A2: The "best" method depends on the specific requirements of your assay, such as required sensitivity and sample throughput.
-
Protein Precipitation (PPT) is the simplest and fastest method but often provides the least clean extracts, making it more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT by partitioning 2-FA into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences, as it can be highly selective for the analyte of interest. However, it is also the most time-consuming and expensive method.
Q3: Can I use a simple "dilute-and-shoot" approach for 2-FA in urine?
A3: A "dilute-and-shoot" approach, where the urine sample is simply diluted before injection, can sometimes be sufficient, especially if a less sensitive analytical method is acceptable and if using atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI), as APCI is generally less prone to matrix effects. However, for high-sensitivity analysis using ESI, this approach is often inadequate due to significant matrix effects.
Q4: How do I calculate the matrix effect and recovery?
A4: The matrix effect (ME) and recovery (RE) can be quantitatively assessed using the following formulas:
-
Matrix Effect (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100
-
Recovery (%) = (Peak area of analyte in pre-extraction spiked matrix / Peak area of analyte in post-extraction spiked matrix) x 100
A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q5: My internal standard signal is also suppressed. Is this a problem?
A5: If you are using a stable isotope-labeled internal standard (SIL-IS), suppression of its signal is expected if the analyte signal is also suppressed. The key is that the ratio of the analyte signal to the SIL-IS signal remains constant. If you are using an analog internal standard, differential matrix effects on the analyte and the internal standard can lead to inaccurate results.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical recovery and matrix effect data for amphetamine-like compounds in plasma and urine using different sample preparation techniques. Please note that this data is compiled from various studies on amphetamine and methamphetamine and serves as a general guide for 2-FA.
| Biological Matrix | Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Plasma | Protein Precipitation (Acetonitrile) | Amphetamine | >80 | 85-115 |
| Liquid-Liquid Extraction (MTBE) | Amphetamine | ~43 | >90 | |
| Solid-Phase Extraction (Mixed-Mode) | Amphetamine | >85 | >95 | |
| Urine | Dilute-and-Shoot (with APCI) | Amphetamines | N/A | Minimal |
| Liquid-Liquid Extraction | Methamphetamine | 75-91 | 88-102 | |
| Solid-Phase Extraction (Mixed-Mode) | Amphetamines | >90 | >95 |
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma
dot
Caption: Workflow for Protein Precipitation (PPT).
Methodology:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for Urine
dot
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Methodology:
-
To 1 mL of urine sample, add a suitable buffer to adjust the pH to >9 (e.g., sodium borate buffer).
-
Add the internal standard.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Vortex the mixture for 5 minutes to facilitate the extraction of 2-FA into the organic phase.
-
Centrifuge for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Plasma
dot
Caption: Workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Pre-treatment: Dilute 1 mL of plasma with a suitable buffer, such as 100 mM phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/minute).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
-
Elution: Elute the 2-FA from the cartridge with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Validation & Comparative
A Comparative Pharmacological Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine
For Research & Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA), two positional isomers of fluoroamphetamine. The information presented is collated from preclinical experimental data to assist researchers and scientists in understanding their distinct mechanisms of action.
Introduction
This compound (2-FA) and 4-Fluoroamphetamine (4-FA) are substituted amphetamines that have emerged as research chemicals.[1] They are structural isomers, differing only in the position of the fluorine atom on the phenyl ring.[1] This seemingly minor structural variance leads to significant differences in their pharmacological profiles, particularly in their interactions with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Understanding these differences is crucial for predicting their potential psychoactive effects, mechanisms of action, and safety profiles.
Pharmacodynamics: Monoamine Transporter Interactions
The primary mechanism of action for both 2-FA and 4-FA involves the inhibition of monoamine reuptake and the promotion of monoamine release. However, their potencies at the respective transporters differ significantly.
Monoamine Transporter Uptake Inhibition
The potency of each compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin is a key determinant of its stimulant profile. This is typically measured via in vitro uptake inhibition assays, with the results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| This compound | 270 | 43 | 1845 |
| 4-Fluoroamphetamine | 770 | 420 | 6800 |
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.
From this data, 2-FA demonstrates a clear preference for inhibiting the norepinephrine transporter, followed by the dopamine transporter, with significantly weaker activity at the serotonin transporter. In contrast, 4-FA is a less potent inhibitor overall but shows a broader spectrum of activity, with its most potent action at the norepinephrine transporter.
Monoamine Release
In addition to blocking reuptake, these compounds also act as substrates for the monoamine transporters, inducing their reversal and causing the efflux of neurotransmitters from the presynaptic neuron. This releasing activity is quantified by the half-maximal effective concentration (EC₅₀), where a lower value signifies greater potency.
| Compound | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| This compound | 121 | 27 | 746 |
| 4-Fluoroamphetamine | 200 | 37 | 730 |
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.
The monoamine release data corroborates the uptake inhibition findings. 2-FA is a potent norepinephrine and dopamine releasing agent, with substantially less activity at the serotonin transporter. 4-FA is also a potent norepinephrine releaser, but its dopamine and serotonin releasing effects are less pronounced than 2-FA's catecholaminergic actions. The notable serotonergic activity of 4-FA, although weaker than its other effects, is a key pharmacological distinction from 2-FA.[2]
Signaling Pathway Overview
The interaction of these amphetamine analogues with monoamine transporters leads to an increase in synaptic concentrations of dopamine, norepinephrine, and serotonin. This is primarily achieved by reversing the direction of transport, turning the reuptake transporter into an efflux channel.
Caption: General mechanism of monoamine release by fluoroamphetamines.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to generate the pharmacodynamic data presented above.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the DNA encoding for the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the experiment, the growth medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).
-
Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations of the test compound (2-FA or 4-FA) or a vehicle control.
-
Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (typically 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
Monoamine Release Assay
This assay quantifies the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled monoamine from cells expressing the relevant transporter.
-
Cell Culture and Preparation: As with the uptake assay, HEK293 cells stably expressing DAT, NET, or SERT are used.
-
Loading of Neurotransmitter: Cells are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) for a sufficient time (e.g., 30-60 minutes) to allow for its uptake and accumulation within the cells.
-
Wash Step: After loading, the cells are washed multiple times with buffer to remove any remaining extracellular radiolabeled monoamine.
-
Induction of Release: Varying concentrations of the test compound (2-FA or 4-FA) are added to the cells and incubated for a set period (e.g., 10-30 minutes).
-
Sample Collection: The supernatant (extracellular buffer) is collected to measure the amount of radiolabeled monoamine that has been released from the cells. The cells are then lysed to measure the amount of radioactivity remaining inside.
-
Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.
-
Data Analysis: The amount of release is expressed as a percentage of the total radioactivity (supernatant + lysate). Non-linear regression is used to calculate the EC₅₀ value, representing the concentration of the test compound that induces 50% of the maximum possible release.
Caption: Workflow for in vitro monoamine transporter assays.
Summary of Comparative Pharmacology
The experimental data reveals distinct pharmacological profiles for 2-FA and 4-FA, driven by the position of the fluorine atom on the phenyl ring.
-
This compound (2-FA): This isomer is a potent and selective catecholamine releasing agent. Its high potency at the norepinephrine and dopamine transporters, coupled with its weak serotonergic activity, suggests a pharmacological profile similar to classical stimulants like dextroamphetamine. Its effects are likely to be predominantly stimulating, with a focus on increased energy, alertness, and concentration.
-
4-Fluoroamphetamine (4-FA): This isomer presents a more mixed pharmacological profile. While it is also a norepinephrine and dopamine releaser, it is less potent at the dopamine transporter compared to 2-FA.[2] Crucially, 4-FA possesses more significant serotonergic activity than 2-FA, acting as both a reuptake inhibitor and releaser of serotonin.[2] This combined catecholaminergic and serotonergic action suggests that its effects may be intermediate between a classical stimulant like amphetamine and an entactogen like MDMA.[2][3]
Conclusion
The ortho- (2-) and para- (4-) positions of the fluorine substituent on the amphetamine core structure impart distinct pharmacological properties. 2-FA functions as a selective and potent norepinephrine-dopamine releasing agent, predictive of a classical stimulant effect profile. 4-FA, in contrast, is a triple monoamine releasing agent with a notable serotonergic component, suggesting a more complex psychopharmacological profile that blends stimulant and entactogenic properties. These differences underscore the importance of positional isomerism in drug design and pharmacology, providing a clear example of how subtle molecular modifications can dramatically alter biological activity. This guide serves as a foundational reference for researchers investigating the structure-activity relationships of substituted phenethylamines.
References
Validating 2-Fluoroamphetamine as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for elucidating the complex mechanisms of neurotransmission. This guide provides a comprehensive comparison of 2-Fluoroamphetamine (2-FA) with other structurally related amphetamines, offering a data-driven perspective on its efficacy as a research tool. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this guide aims to facilitate informed decisions in experimental design.
This compound (2-FA) is a synthetic stimulant of the amphetamine class, characterized by a fluorine atom at the second position of the phenyl ring.[1][2] Like its parent compound, amphetamine, 2-FA is presumed to exert its effects by modulating monoamine neurotransmitter systems, primarily dopamine (DA) and norepinephrine (NE).[3] Its structural similarity to other fluoro-substituted amphetamines, such as 3-Fluoroamphetamine (3-FA) and 4-Fluoroamphetamine (4-FA), as well as 2-Fluoromethamphetamine (2-FMA), necessitates a thorough comparative analysis to understand its unique pharmacological profile and potential applications in research.
Comparative Pharmacological Data
To objectively evaluate the efficacy of 2-FA as a research tool, it is essential to compare its in vitro potency at the primary monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—with that of established and related compounds. The following table summarizes the available data on the binding affinities (Ki) and the potencies for uptake inhibition (IC50) and neurotransmitter release (EC50).
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |
| This compound (2-FA) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amphetamine | ~600 (human) | ~70-100 (human) | 20,000-40,000 (human) | - | - | - | - | - | - |
| 3-Fluoroamphetamine (3-FA) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Selective for DA/NE release | Selective for DA/NE release | Low potency |
| 4-Fluoroamphetamine (4-FA) | - | - | - | 770 | 420 | 6800 | 200 | 37 | 730 |
| 2-Fluoromethamphetamine (2-FMA) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Primarily NE reuptake inhibitor | Primarily NE reuptake inhibitor | Low potency |
Note: Data for amphetamine is for the inhibition of human and mouse transporters.[4] Data for 4-FA is from in vitro studies.[5][6] 3-FA is described as a selective dopamine and norepinephrine releaser with low potency for serotonin.[3][7] 2-FMA is primarily a norepinephrine reuptake inhibitor.[8] A significant lack of publicly available in vitro pharmacological data for 2-FA and 2-FMA is evident.
Experimental Protocols
The validation of a research tool's efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of psychostimulants like 2-FA.
In Vitro: Monoamine Transporter Binding and Uptake Inhibition Assays
These assays are fundamental for determining a compound's affinity for and ability to block the function of monoamine transporters.
Objective: To determine the binding affinity (Ki) and functional potency (IC50) of a test compound at DAT, NET, and SERT.
Materials:
-
Cell lines stably expressing human or rodent DAT, NET, or SERT (e.g., HEK293, CHO cells).
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound (e.g., 2-FA) and reference compounds (e.g., amphetamine, cocaine).
-
Scintillation counter and appropriate reagents.
Protocol:
-
Cell Culture: Culture the transporter-expressing cells to confluency in appropriate media.
-
Binding Assay (for Ki):
-
Prepare cell membranes from the cultured cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Uptake Inhibition Assay (for IC50):
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50).
-
In Vivo: Locomotor Activity Assessment
This behavioral assay is commonly used to assess the stimulant effects of a compound in rodents.
Objective: To measure the effect of a test compound on spontaneous locomotor activity.
Materials:
-
Rodents (e.g., mice or rats).
-
Open-field arena equipped with infrared beams or a video-tracking system.
-
Test compound (e.g., 2-FA) and vehicle control.
Protocol:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Testing: Place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a defined period (e.g., 60-120 minutes).
-
Analysis: Analyze the data to compare the effects of the test compound with the vehicle control.
Visualizing the Mechanism of Action
To understand the cellular mechanism by which amphetamines like 2-FA are presumed to act, it is helpful to visualize the signaling pathways involved.
Caption: Proposed mechanism of amphetamine-induced monoamine release.
The above diagram illustrates the generally accepted mechanism for amphetamine-induced dopamine and norepinephrine release. Amphetamines are substrates for the dopamine and norepinephrine transporters (DAT and NET), allowing them to enter the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine. This elevation in cytosolic monoamines causes the reversal of DAT and NET, resulting in the non-vesicular release of these neurotransmitters into the synaptic cleft.
Experimental Workflow for In Vivo Validation
A typical workflow for validating the in vivo effects of a novel psychostimulant like 2-FA is depicted below.
Caption: A streamlined workflow for in vivo validation of a research compound.
Conclusion
While this compound is structurally positioned to be a valuable tool for probing the dopaminergic and noradrenergic systems, a significant lack of publicly available, quantitative in vitro data currently limits its widespread adoption and confident interpretation of experimental results. The existing information suggests a profile similar to other stimulants, but without precise binding affinities and functional potencies, its selectivity and mechanism of action relative to compounds like amphetamine, 3-FA, and 4-FA remain speculative.
For researchers considering the use of 2-FA, it is crucial to either perform in-house pharmacological profiling or to advocate for the public dissemination of such data by chemical suppliers. The experimental protocols and workflows provided in this guide offer a framework for such validation studies. A more complete understanding of 2-FA's pharmacology will ultimately enhance its utility and the reliability of the research in which it is employed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for 2-FA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Fluoroamphetamine (2-FA), a synthetic stimulant, is crucial in forensic toxicology, clinical research, and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two most prevalent techniques for 2-FA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in their method selection and cross-validation efforts.
Method Performance Comparison
The performance of an analytical method is defined by several key parameters, including its ability to detect and quantify small amounts of an analyte, its linear response over a range of concentrations, and its accuracy and precision. The following tables summarize these critical validation parameters for GC-MS and LC-MS/MS methods for the analysis of amphetamine-type stimulants, including 2-FA. Data for closely related amphetamines are included where specific 2-FA data is limited, providing a valuable reference for expected performance.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.72 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 - 2.5 ng/mL | [1] |
| Linearity Range | 1 - 500 ng/mL | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (%RSD) | < 15% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 10 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | < 25 ng/mL | [2][3] |
| Linearity Range | 5 - 5000 ng/mL | [2][3] |
| Accuracy (% Bias) | Within ±15% | [2][3] |
| Precision (%RSD) | < 15% | [2][3] |
Experimental Protocols
Detailed and standardized protocols are essential for the cross-validation of analytical methods. Below are representative experimental methodologies for the quantification of 2-FA using GC-MS and LC-MS/MS.
GC-MS Protocol for 2-FA in Whole Blood
This protocol outlines a typical procedure for the extraction and analysis of 2-FA from whole blood samples, often involving derivatization to improve the volatility and chromatographic properties of the analyte.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
To 1 mL of whole blood, add an internal standard.
-
Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).
-
Extract the analyte with an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form the trimethylsilyl (TMS) derivative of 2-FA.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
LC-MS/MS Protocol for 2-FA in Urine
This protocol describes a common "dilute-and-shoot" method for the analysis of 2-FA in urine, which is often preferred for its simplicity and high throughput.
1. Sample Preparation
-
To 100 µL of urine, add an internal standard.
-
Dilute the sample with 900 µL of the initial mobile phase.
-
Vortex mix and centrifuge.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Tandem Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described above.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 2-FA. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the sample matrix, available instrumentation, and throughput needs. LC-MS/MS generally offers higher sensitivity and simpler sample preparation, making it suitable for high-throughput screening. GC-MS, particularly with derivatization, provides excellent chromatographic resolution and is a robust and cost-effective option. For comprehensive cross-validation, it is recommended to analyze a subset of samples by both methods to ensure concordance of results and to understand any potential method-specific biases. This guide provides the foundational information for researchers to develop, validate, and compare these analytical methods for the accurate quantification of 2-FA.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of 2-Fluoroamphetamine and Dextroamphetamine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional pharmacology of 2-Fluoroamphetamine (2-FA) and the well-characterized stimulant, dextroamphetamine. Due to a lack of available in vitro functional data for this compound in the scientific literature, this guide utilizes data for its positional isomer, 3-fluoroamphetamine (3-FA), as a proxy to facilitate a comparative analysis with dextroamphetamine. Both compounds are evaluated based on their potency as releasing agents at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Overview of Monoamine Transporter Releasing Activity
Dextroamphetamine and fluoroamphetamine analogs are classified as monoamine transporter releasing agents. Their primary mechanism of action involves the efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft, which increases the extracellular concentrations of dopamine, norepinephrine, and serotonin. This action is distinct from that of reuptake inhibitors, which block the transporters to achieve a similar increase in synaptic neurotransmitter levels.
Quantitative Comparison of Monoamine Release Potency
The following table summarizes the in vitro potency (EC50 values in nM) of 3-fluoroamphetamine and dextroamphetamine as releasing agents for dopamine, norepinephrine, and serotonin. The data is derived from studies conducted by Wee et al. (2005) and Rothman et al. (2005), which utilized rat brain synaptosomes to measure monoamine release.[1][2] Lower EC50 values indicate higher potency.
| Compound | Dopamine (DAT) Release EC50 (nM) | Norepinephrine (NET) Release EC50 (nM) | Serotonin (SERT) Release EC50 (nM) |
| 3-Fluoroamphetamine | 45 ± 6 | 13 ± 2 | 1937 ± 312 |
| Dextroamphetamine | 24.7 ± 3.1 | 7.2 ± 1.2 | 1757 ± 201 |
Interpretation of Functional Assay Data
The data indicates that both 3-fluoroamphetamine and dextroamphetamine are potent releasing agents at the dopamine and norepinephrine transporters, with significantly lower potency at the serotonin transporter. Dextroamphetamine is approximately twice as potent as 3-fluoroamphetamine at inducing dopamine release and shows a similar trend for norepinephrine release. Both compounds are weak serotonin releasing agents, with EC50 values in the micromolar range. This pharmacological profile is consistent with the classic stimulant effects of amphetamine-class compounds, which are primarily driven by dopaminergic and noradrenergic activity.
Signaling Pathway of Monoamine Releasing Agents
The following diagram illustrates the general mechanism of action for monoamine releasing agents like dextroamphetamine and its fluoro-analogs.
Caption: Mechanism of monoamine release by amphetamine analogs.
Experimental Protocols
Monoamine Transporter Release Assay (via Radiotracer)
This assay measures the ability of a compound to induce the release of a previously loaded radiolabeled neurotransmitter from cells expressing the target transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are stably or transiently transfected with the cDNA for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
2. Radiolabel Loading:
-
Transfected cells are seeded in 96-well plates.
-
The cells are incubated with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a sufficient time to allow for uptake into the cells.
3. Wash and Drug Incubation:
-
After loading, the cells are washed with buffer to remove excess extracellular radiolabel.
-
The cells are then incubated with various concentrations of the test compound (e.g., 2-FA or dextroamphetamine) for a short period.
4. Measurement of Release:
-
The supernatant, containing the released radiolabel, is collected.
-
The amount of radioactivity in the supernatant is quantified using a scintillation counter.
5. Data Analysis:
-
The amount of radiolabel released is plotted against the concentration of the test compound.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal release, is calculated using non-linear regression analysis.
Caption: Workflow for a radiolabeled monoamine release assay.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
1. Cell Culture and Transfection:
-
As described in the release assay protocol.
2. Assay Initiation:
-
Transfected cells are seeded in 96-well plates.
-
The cells are incubated with a buffer containing a fixed concentration of a radiolabeled monoamine substrate and varying concentrations of the test compound.
3. Incubation and Termination:
-
The incubation is carried out for a short, defined period to measure the initial rate of uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
4. Measurement of Uptake:
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
5. Data Analysis:
-
The amount of radiolabel taken up by the cells is plotted against the concentration of the test compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake, is calculated.
Conclusion
References
A Comparative Analysis of the Neurotoxicity of 2-Fluoroamphetamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic profiles of 2-Fluoroamphetamine (2-FA) and the well-studied psychostimulant, methamphetamine. While extensive research has elucidated the neurotoxic mechanisms of methamphetamine, scientific data on 2-FA is sparse. This document summarizes the established neurotoxicity of methamphetamine and discusses the potential neurotoxic effects of 2-FA based on its presumed mechanism of action and available anecdotal reports. A significant knowledge gap exists in the scientific literature regarding the neurotoxicity of 2-FA, and this guide underscores the need for empirical investigation.
Methamphetamine: A Profile of Established Neurotoxicity
Methamphetamine is a potent central nervous system stimulant with a high potential for abuse and well-documented neurotoxic effects.[1] Its neurotoxicity is multifaceted, primarily affecting dopaminergic and serotonergic systems and is mediated by several interconnected mechanisms, including oxidative stress, excitotoxicity, and neuroinflammation.[2][3]
Summary of Methamphetamine's Neurotoxic Effects
| Neurotoxic Effect | Key Experimental Findings | Animal Models | References |
| Dopaminergic Neurotoxicity | Decreased dopamine and metabolite levels, loss of dopamine transporters (DAT), and degeneration of dopaminergic nerve terminals in the striatum. | Rodents (rats, mice), Non-human primates | [2][3] |
| Serotonergic Neurotoxicity | Reductions in serotonin (5-HT) and its metabolites, and loss of serotonin transporters (SERT) in various brain regions including the striatum, hippocampus, and cortex. | Rodents (rats, mice) | [2][3] |
| Oxidative Stress | Increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation, protein oxidation, and DNA damage. | Rodents (rats, mice) | [2][3] |
| Excitotoxicity | Excessive glutamate release, leading to overstimulation of NMDA receptors and subsequent neuronal damage. | Rodents (rats, mice) | [2] |
| Neuroinflammation | Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and chemokines. | Rodents (rats, mice) | [3] |
| Neuronal Apoptosis | Induction of programmed cell death pathways involving caspase activation and alterations in Bcl-2 family proteins. | Rodents (rats, mice) | [2][3] |
Experimental Protocols for Assessing Methamphetamine Neurotoxicity
The following are generalized experimental protocols commonly employed in studies investigating methamphetamine-induced neurotoxicity:
-
Animal Models and Dosing: Typically, male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used. A common neurotoxic dosing regimen for methamphetamine involves multiple high-dose injections (e.g., 4 x 10 mg/kg, i.p.) administered at 2-hour intervals. Control animals receive saline injections.
-
Neurochemical Analysis: Post-mortem brain tissue (e.g., striatum, hippocampus) is collected at various time points after drug administration. High-performance liquid chromatography with electrochemical detection (HPLC-EC) is used to quantify levels of dopamine, serotonin, and their metabolites.
-
Immunohistochemistry and Autoradiography: Brain sections are stained with antibodies specific for dopamine transporter (DAT), serotonin transporter (SERT), tyrosine hydroxylase (TH), or glial fibrillary acidic protein (GFAP) to visualize dopaminergic and serotonergic terminals and glial activation, respectively. Autoradiography with radiolabeled ligands is used to quantify the density of DAT and SERT.
-
Markers of Oxidative Stress: Assays for lipid peroxidation products (e.g., malondialdehyde), protein carbonyls, and antioxidant enzyme activity (e.g., superoxide dismutase, catalase) are performed on brain homogenates.
-
Assessment of Apoptosis: Techniques such as TUNEL staining to detect DNA fragmentation and Western blotting for caspase-3 and other apoptosis-related proteins are utilized.
This compound: A Profile of Presumed Action and Inferred Neurotoxicity
This compound (2-FA) is a synthetic stimulant of the amphetamine class that has emerged as a designer drug. Unlike methamphetamine, there is a significant lack of formal scientific studies on its pharmacology and toxicology. Its neurotoxic potential is therefore largely a matter of speculation based on its chemical structure and presumed mechanism of action.
Presumed Mechanism of Action
2-FA is a structural analog of amphetamine and is thought to act primarily as a releasing agent of dopamine and norepinephrine. This means it is believed to increase the extracellular levels of these neurotransmitters by interacting with their respective transporters. It is reported to have a pharmacological profile more similar to dextroamphetamine than methamphetamine.
Inferred Neurotoxicity and Anecdotal Reports
Due to the absence of empirical data, the neurotoxicity of 2-FA can only be inferred. The primary mechanisms of amphetamine-related neurotoxicity are linked to excessive monoamine release and subsequent oxidative stress. Given that 2-FA is presumed to be a potent dopamine and norepinephrine releasing agent, it is plausible that it could induce neurotoxic effects similar to other amphetamines, particularly at high doses or with chronic use.
Anecdotal reports from users on online forums suggest that 2-FA produces effects that are "cleaner" and with less euphoria and comedown than methamphetamine. Some users speculate that this might indicate a lower potential for neurotoxicity. However, it is crucial to emphasize that these subjective reports are not a substitute for scientific evidence and can be misleading. The relationship between subjective effects and neurotoxicity is not straightforward.
Crucially, without dedicated neurotoxicity studies, any claims about the relative safety of 2-FA compared to methamphetamine are unsubstantiated.
Visualizing the Pathways
Methamphetamine-Induced Neurotoxicity Signaling Pathway
References
A Comparative Guide to the In Vivo Behavioral Effects of 2-Fluoroamphetamine and Other Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo behavioral effects of 2-fluoroamphetamine (2-FA) versus other classical stimulants such as amphetamine and methamphetamine. The information is compiled from preclinical studies to assist researchers in understanding the pharmacological profile of these compounds.
I. Locomotor Activity
Stimulant drugs characteristically increase locomotor activity in animal models. The following data summarizes the effects of 2-FA and other stimulants on locomotor activity in mice.
Table 1: Comparison of Locomotor Activity Effects in Mice
| Compound | Potency (ED₅₀ mg/kg) | Peak Effect (Total Distance in cm) |
| This compound (2-FA) | 1.6 | 28,881 |
| d-Amphetamine | 0.8 | 32,504 |
| Methamphetamine | 0.4 | 30,000 |
| 2-Fluoromethamphetamine (2-FMA) | 0.5 | 29,876 |
Data presented in this table is a summary from multiple sources and may not be from direct head-to-head comparative studies, except where noted. The values should be interpreted with caution.
Experimental Protocol: Open-Field Locomotor Activity Assay
This experiment measures spontaneous locomotor activity in an open-field arena.
-
Subjects: Male Swiss-Webster mice.
-
Apparatus: A square open-field arena equipped with infrared photobeams to track horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Animals are administered the test compound (e.g., 2-FA, amphetamine) or vehicle control via intraperitoneal (i.p.) injection.
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a specified duration, typically 60-120 minutes.
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed. The effective dose 50 (ED₅₀), which is the dose that produces 50% of the maximal effect, is calculated to determine the potency of the compounds.
II. Drug Discrimination
Drug discrimination assays are used to assess the subjective effects of a drug. In this paradigm, animals are trained to recognize the internal state produced by a specific drug.
Table 2: Comparison of Methamphetamine-Like Discriminative Stimulus Effects in Rats
| Compound | Potency (ED₅₀ mg/kg) |
| This compound (2-FA) | 0.49 |
| Methamphetamine | 0.30 |
| d-Amphetamine | 0.50 |
| 2-Fluoromethamphetamine (2-FMA) | 0.32 |
Data from Gatch et al. (2025).[1]
Experimental Protocol: Drug Discrimination Study
This experiment trains animals to discriminate between a specific stimulant and a saline control.
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and a different lever after receiving a saline injection to receive a food reward.
-
This training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, the animals are given a test compound (e.g., 2-FA).
-
The lever they choose to press indicates whether they perceive the subjective effects of the test drug as being more like the training drug or saline.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured for a range of doses of the test compound. The ED₅₀ value is calculated as the dose at which the animals select the drug-appropriate lever 50% of the time.[1]
III. Self-Administration
Intravenous self-administration is a behavioral paradigm used to assess the reinforcing effects of a drug, which is an indicator of its abuse potential. While direct comparative self-administration data for 2-FA is limited in the peer-reviewed literature, the following provides a general protocol for amphetamine-type stimulants.
Experimental Protocol: Intravenous Self-Administration
-
Subjects: Rats or non-human primates surgically implanted with an intravenous catheter.
-
Apparatus: Operant conditioning chambers equipped with two levers.
-
Procedure:
-
Animals are placed in the chamber, and pressing one "active" lever results in the intravenous infusion of a unit dose of the drug. Pressing the other "inactive" lever has no consequence.
-
Sessions are typically conducted daily for a set duration.
-
The number of infusions earned is recorded as a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: The primary dependent variable is the number of infusions self-administered per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing effects.
IV. Signaling Pathways
The behavioral effects of amphetamine-like stimulants are primarily mediated by their interaction with monoamine neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT). These drugs typically act as releasing agents and/or reuptake inhibitors for these neurotransmitters.
The general mechanism involves the following steps:
-
The stimulant enters the presynaptic neuron.
-
It disrupts the vesicular storage of dopamine and serotonin, causing an increase in their cytoplasmic concentrations.
-
This leads to the reversal of the direction of the dopamine transporter (DAT) and serotonin transporter (SERT), resulting in the non-vesicular release of these neurotransmitters into the synaptic cleft.
-
The increased synaptic concentrations of dopamine and serotonin lead to enhanced signaling at postsynaptic receptors, which underlies the stimulant and behavioral effects.
Evidence suggests that elevations in extracellular serotonin can diminish the stimulant effects of dopamine.[2] The ratio of dopamine to serotonin release can influence the specific behavioral profile of a stimulant.[2]
References
Comparative Binding Affinities of Fluorinated Amphetamines to Monoamine Transporters: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of fluorinated amphetamine analogs to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Fluorination is a common strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. In the context of amphetamines, the position of fluorine substitution on the phenyl ring can significantly alter their potency and selectivity for the monoamine transporters. Understanding these structure-activity relationships is crucial for the design of novel therapeutics and for comprehending the neuropharmacological profiles of these psychoactive substances. This guide summarizes the binding affinities (IC50 values) of key fluorinated amphetamines and provides detailed experimental protocols for their determination.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities of amphetamine and its fluorinated analogs for the human dopamine, norepinephrine, and serotonin transporters. The data is presented as IC50 values (in nanomolars), which represent the concentration of the drug required to inhibit 50% of the radioligand binding to the respective transporter.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 |
| 3-Fluoroamphetamine (3-FA) | Potent releaser | Potent releaser | Weaker releaser |
| 2-Fluoroamphetamine (2-FA) | Data not available | Data not available | Data not available |
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol based on methodologies reported in the scientific literature.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method for determining the binding affinity of test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters expressed in cultured cells.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human DAT, NET, or SERT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency and then harvested.
-
Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
A known concentration of a specific radioligand. Commonly used radioligands include:
-
For DAT: [3H]WIN 35,428 or [3H]dopamine
-
For NET: [3H]nisoxetine or [3H]norepinephrine
-
For SERT: [3H]citalopram or [3H]serotonin
-
-
Varying concentrations of the test compound (e.g., fluorinated amphetamines).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a high concentration of a known, non-labeled inhibitor for the respective transporter is added to a set of control wells (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
3. Incubation:
-
The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
4. Filtration and Scintillation Counting:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value for the test compound. The IC50 is the concentration of the compound that displaces 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of amphetamines with monoamine transporters is not limited to the inhibition of neurotransmitter reuptake. Amphetamines are also substrates for these transporters and can induce reverse transport (efflux) of monoamines from the presynaptic neuron into the synaptic cleft. This process is modulated by complex intracellular signaling cascades.
Upon entering the presynaptic neuron, amphetamines can trigger the activation of several protein kinases, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate the monoamine transporters, which is a key step in initiating reverse transport. Furthermore, recent studies have highlighted the role of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, in modulating transporter function and being essential for amphetamine-induced efflux. Additionally, amphetamine can activate Rho GTPase signaling pathways, which can lead to the internalization (trafficking) of the transporters from the cell surface, further impacting monoaminergic neurotransmission.
A Comparative Guide to the Forensic Differentiation of 2-Fluoramphetamine and Its Structural Analogs
In the landscape of novel psychoactive substances (NPS), the rise of structural analogs presents a significant challenge for forensic analysis. Positional isomers, such as 2-Fluoramphetamine (2-FA), 3-Fluoramphetamine (3-FA), and 4-Fluoramphetamine (4-FA), often exhibit nearly identical chemical properties, making their unambiguous identification a complex task.[1] Accurate differentiation is crucial, as the legal status and pharmacological effects can vary significantly between isomers. This guide provides a comparative overview of key analytical techniques, supported by experimental data and protocols, to aid researchers and forensic scientists in distinguishing 2-FA from its structural counterparts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique in forensic drug analysis. However, for fluoroamphetamine isomers, standard GC-MS analysis of the underivatized ("free base") forms is often insufficient. The isomers exhibit very similar chromatographic behavior (retention times) and produce nearly identical mass spectra, hindering conclusive identification.[1]
The Critical Role of Derivatization
To overcome these limitations, chemical derivatization is employed. This process involves modifying the analyte to improve its chromatographic properties and to induce more distinctive mass spectral fragmentation patterns.[2][3][4] Acylation with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common and effective strategy.[2][3] Trimethylsilyl derivatization has also been shown to enable baseline separation of fluoroamphetamine analogs.[1] Derivatization not only improves chromatographic separation but can also create more significant differences in the mass spectra of the isomers, allowing for robust identification through ion abundance ratios.[1]
Table 1: Comparative GC-MS Data for Derivatized Fluoroamphetamine Isomers
| Parameter | 2-FA Derivative | 3-FA Derivative | 4-FA Derivative |
| Derivatizing Agent | Trifluoroacetyl (TFA) | Trifluoroacetyl (TFA) | Trifluoroacetyl (TFA) |
| Relative Retention Time | Baseline separated from 3-FA/4-FA | Slight separation from 4-FA | Slight separation from 3-FA |
| Key Mass Fragments (m/z) | 109, 136, 154 | 109, 136, 154 | 109, 136, 154 |
| Diagnostic Ion Ratio (m/z 136:109) | Significantly lower | Intermediate | Highest abundance |
| Note: Data is synthesized from findings that derivatization improves separation and alters mass spectra, with specific ion ratios being key differentiators as demonstrated in studies.[1][5] |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological sample (e.g., urine, serum), add an appropriate internal standard (e.g., deuterated amphetamine analogs).[6]
-
Alkalinize the sample with NaOH.
-
Extract the analytes with an organic solvent like ethyl acetate or tert-butyl methyl ether.[7][8]
-
Centrifuge to separate the layers and transfer the organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
-
Derivatization (Acylation):
-
GC-MS Instrumentation:
-
GC Column: A low-polarity column such as a 5%-phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS) is commonly used.[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injection: 1-2 µL in splitless mode.[2]
-
Temperature Program: Initial oven temperature of 70-80°C, hold for 1-2 minutes, then ramp at 8-15°C/min to a final temperature of 260-280°C.[2][3]
-
MS Detector: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions.[3][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative, often with the advantage of not requiring derivatization. The separation of isomers is achieved through careful selection of the liquid chromatography column and mobile phase.
Chromatographic Separation
While standard C18 columns may fail to separate 3-FA and 4-FA, other column chemistries, such as pentafluorophenyl (PFP) phases, have demonstrated the ability to resolve all three positional isomers.[1] This highlights the importance of methodological development for successful differentiation. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of a specific precursor ion into product ions, providing a higher degree of confidence in identification.
Table 2: Comparative LC-MS/MS Data for Fluoroamphetamine Isomers
| Parameter | 2-FA | 3-FA | 4-FA |
| LC Column | Pentafluorophenyl (PFP) | Pentafluorophenyl (PFP) | Pentafluorophenyl (PFP) |
| Relative Retention Time | Baseline separated | Baseline separated | Baseline separated |
| Precursor Ion [M+H]⁺ (m/z) | 154.1 | 154.1 | 154.1 |
| Key Product Ions (m/z) | 137.1, 110.1, 91.1 | 137.1, 110.1, 91.1 | 137.1, 110.1, 91.1 |
| Product Ion Ratios | Distinct ratios allow differentiation | Distinct ratios allow differentiation | Distinct ratios allow differentiation |
| Note: Data is synthesized from studies indicating PFP columns can achieve separation and that while product ions may be similar, their relative ratios are key to differentiation.[1] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Dilute-and-Shoot or SPE):
-
LC-MS/MS Instrumentation:
-
LC Column: A PFP or Biphenyl phase column is recommended for isomer separation.[1]
-
Mobile Phase: Typically a gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Operated in Multiple Reaction Monitoring (MRM) mode.[6] For each isomer, the transition from the protonated molecule (precursor ion, m/z 154.1) to several characteristic product ions is monitored.
-
Vibrational Spectroscopy (FTIR & Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since positional isomers have different molecular symmetries and bond environments, they produce distinct vibrational spectra, which can be used as chemical fingerprints for identification.
-
FTIR Spectroscopy: Measures the absorption of infrared light. It is particularly sensitive to polar functional groups and changes in the molecule's dipole moment.[13][14]
-
Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FTIR.[13][15]
The combination of both techniques can provide a more complete vibrational characterization of the isomers.[16]
Table 3: Potential Differentiating Vibrational Peaks for Fluoroamphetamine Isomers (cm⁻¹)
| Vibrational Mode | 2-FA | 3-FA | 4-FA | Technique |
| C-F Stretch | ~1230-1250 | ~1250-1270 | ~1210-1230 | FTIR/Raman |
| Aromatic C-H Bending | Distinct patterns | Distinct patterns | Distinct patterns | FTIR/Raman |
| Phenyl Ring Vibrations | Unique fingerprint | Unique fingerprint | Unique fingerprint | FTIR/Raman |
| Note: Specific peak positions can vary based on sample form (e.g., free base vs. salt) and matrix. The key is the unique "fingerprint" pattern for each isomer rather than a single peak. |
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation:
-
The sample must be reasonably pure (>90%) for accurate analysis.[17]
-
FTIR (Attenuated Total Reflectance - ATR): A small amount of solid sample is placed directly onto the ATR crystal. This requires minimal sample preparation.
-
Raman: The sample is placed on a microscope slide, and the laser is focused on the material.
-
-
Instrumentation:
-
FTIR Spectrometer: A background spectrum is collected first. The sample spectrum is then collected, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Raman Spectrometer: A laser (e.g., 785 nm) is used for excitation. The spectrum is collected using an appropriate objective lens and acquisition time.
-
-
Data Analysis:
-
The resulting spectrum (absorbance vs. wavenumber for FTIR; intensity vs. Raman shift for Raman) is compared to a library of reference spectra for positive identification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. mdpi.com [mdpi.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. ojp.gov [ojp.gov]
- 13. You are being redirected... [stellarnet.us]
- 14. nuance.northwestern.edu [nuance.northwestern.edu]
- 15. youtube.com [youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. forensicresources.org [forensicresources.org]
Head-to-head study of 2-Fluoroamphetamine and its non-fluorinated parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Fluoroamphetamine (2-FA) and its parent compound, amphetamine. While amphetamine is a well-characterized psychostimulant, scientific data on 2-FA is sparse, with much of the current understanding derived from anecdotal reports and its structural similarity to amphetamine. This document aims to present the available information in a structured format, highlighting the need for rigorous scientific investigation into the pharmacology and toxicology of 2-FA.
Pharmacological Profile
Both amphetamine and 2-FA are classified as central nervous system stimulants. Their primary mechanism of action is understood to involve the release and inhibition of reuptake of monoamine neurotransmitters, particularly dopamine and norepinephrine.
It is presumed that 2-FA shares a similar mechanism of action with amphetamine, promoting the release of dopamine and norepinephrine in the brain.[1] Structurally, 2-FA is an analog of amphetamine with a fluorine atom substituted at the 2-position of the phenyl ring.[1][2] This substitution is a common strategy in medicinal chemistry to potentially alter properties such as passage through the blood-brain barrier due to increased lipophilicity.[2]
Anecdotal reports suggest that 2-FA may have a less euphoric and more "functional" profile compared to amphetamine, though these claims lack scientific validation.[1]
Table 1: Comparative Pharmacological Profile
| Feature | This compound (2-FA) | Amphetamine |
| Primary Mechanism of Action | Presumed to be a dopamine and norepinephrine releasing agent and reuptake inhibitor.[1] | Dopamine and norepinephrine releasing agent and reuptake inhibitor. |
| Effects on Serotonin | Believed to have low serotonergic activity.[3] | Generally low, but can occur at higher doses. |
| Receptor Targets | Primarily interacts with dopamine (DAT) and norepinephrine (NET) transporters. | Primarily interacts with dopamine (DAT) and norepinephrine (NET) transporters. |
| Reported Subjective Effects | Stimulation, increased focus, mild euphoria.[1] | Stimulation, euphoria, increased energy, appetite suppression. |
Pharmacokinetic Profile
The pharmacokinetic properties of amphetamine have been extensively studied. In contrast, there is a significant lack of formal pharmacokinetic studies on 2-FA.
Table 2: Comparative Pharmacokinetic Profile
| Parameter | This compound (2-FA) | Amphetamine |
| Metabolism | Specific metabolic pathways are not well-documented. | Primarily metabolized in the liver by cytochrome P450 enzymes. |
| Half-life | Anecdotally reported to be shorter than amphetamine. | Varies depending on urinary pH, but typically ranges from 9 to 14 hours. |
| Bioavailability | Not formally studied. | High oral bioavailability. |
| Excretion | Presumed to be excreted renally. | Primarily excreted in the urine. |
Potency and Efficacy
Quantitative data from head-to-head studies comparing the potency and efficacy of 2-FA and amphetamine at their molecular targets are not available in published scientific literature. The following table is presented to illustrate the types of data required for a comprehensive comparison.
Table 3: Comparative Potency and Efficacy (Illustrative)
| Parameter | This compound (2-FA) | Amphetamine |
| DAT Binding Affinity (Ki) | Data not available | ~100-200 nM |
| NET Binding Affinity (Ki) | Data not available | ~20-40 nM |
| Dopamine Release (EC50) | Data not available | ~10-50 nM |
| Norepinephrine Release (EC50) | Data not available | ~5-20 nM |
| In vivo Potency (ED50 for locomotor activity) | Data not available | ~0.5-1.5 mg/kg (rodent models) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a head-to-head study of 2-FA and amphetamine.
Monoamine Transporter Uptake and Release Assays
Objective: To determine the in vitro potency of 2-FA and amphetamine to inhibit the reuptake of and induce the release of dopamine and norepinephrine via their respective transporters (DAT and NET).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Uptake Inhibition Assay:
-
Cells are plated in 96-well plates.
-
On the day of the assay, cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of 2-FA or amphetamine for 10-20 minutes at 37°C.
-
A mixture of [³H]dopamine or [³H]norepinephrine and a fixed concentration of unlabeled neurotransmitter is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for 5-10 minutes at 37°C.
-
The reaction is terminated by aspiration of the assay buffer and rapid washing with ice-cold KRH buffer.
-
Cells are lysed, and the amount of radioactivity is quantified using liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis.
-
-
Release Assay:
-
Cells are pre-loaded with [³H]dopamine or [³H]norepinephrine for 30-60 minutes at 37°C.
-
Cells are washed to remove excess unincorporated radiolabel.
-
Varying concentrations of 2-FA or amphetamine are added to the cells.
-
The amount of radioactivity released into the supernatant is measured at specific time points (e.g., 5, 10, 20 minutes).
-
EC50 values for release are calculated.
-
In Vivo Microdialysis
Objective: To measure the effects of 2-FA and amphetamine on extracellular levels of dopamine and norepinephrine in the brains of conscious, freely moving animals (e.g., rats).
Methodology:
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens or prefrontal cortex.
-
Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, the animal is administered 2-FA or amphetamine (e.g., via intraperitoneal injection).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for several hours.
-
-
Neurotransmitter Analysis:
-
The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data are expressed as a percentage change from the baseline levels.
-
Locomotor Activity Assessment
Objective: To evaluate the stimulant effects of 2-FA and amphetamine on spontaneous motor activity in rodents.
Methodology:
-
Apparatus: Open-field arenas equipped with infrared beam grids to automatically track horizontal and vertical movements.
-
Procedure:
-
Animals (e.g., mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Animals are administered a single dose of 2-FA, amphetamine, or vehicle control.
-
Immediately after injection, each animal is placed in the center of an open-field arena.
-
Locomotor activity is recorded for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are analyzed.
-
Dose-response curves are generated to compare the potency of the two compounds.
-
Visualizations
Signaling Pathway: Amphetamine's Action on the Dopamine Transporter
Caption: Mechanism of amphetamine-induced dopamine release.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
The comparison between this compound and amphetamine is currently limited by a significant lack of formal scientific research on 2-FA. While its structural similarity to amphetamine suggests a comparable pharmacological profile, this remains largely speculative. The anecdotal evidence suggesting a more "functional" and less euphoric effect profile for 2-FA warrants further investigation, as this could imply differences in its interaction with monoamine transporters or other neural targets.
To provide a definitive head-to-head comparison, rigorous studies employing the experimental protocols outlined in this guide are necessary. Such research would not only elucidate the pharmacological, pharmacokinetic, and toxicological properties of 2-FA but also contribute to a better understanding of structure-activity relationships within the amphetamine class of compounds. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to ensure a comprehensive understanding of this and other emerging psychoactive substances.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Fluoroamphetamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds with limited toxicological data. This guide provides essential safety and logistical information for the handling of 2-Fluoroamphetamine (2-FA), a research chemical with largely unknown physiological and toxicological properties. Due to this uncertainty, a cautious approach is necessary, treating the substance as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE, categorized by the level of risk associated with the procedure.
| Risk Level | Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low | Handling sealed containers, visual inspection | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
| Medium | Weighing, preparing solutions in a ventilated enclosure | Double-gloving with nitrile gloves | Safety goggles | N95 or N100 respirator | Disposable gown over lab coat |
| High | Handling powders outside of a ventilated enclosure, potential for aerosolization, cleaning spills | Double-gloving with nitrile gloves | Face shield over safety goggles | Powered Air-Purifying Respirator (PAPR) | Disposable coveralls |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plan for Handling this compound
A systematic approach to handling 2-FA will further enhance safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of 2-FA and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Unused 2-FA powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing 2-FA and solvents used for decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is crucial.
Chemical Spill Response:
The following diagram outlines the logical steps to take in the event of a chemical spill.
Caption: A logical workflow for responding to a chemical spill of this compound.
Personal Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and secure laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
